Technical Documentation Center

4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride
  • CAS: 1235440-24-0

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Structural Properties, Synthesis, and Applications of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

Executive Summary As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (CAS: 1235440-24-0) has emerged as a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As drug development and materials science increasingly rely on highly functionalized aromatic building blocks, 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (CAS: 1235440-24-0) has emerged as a critical intermediate[1]. Structurally, it is an advanced N,N-dialkylated derivative of para-aminobenzoic acid (PABA)[2]. This whitepaper provides an in-depth technical analysis of its physicochemical properties, outlines a self-validating synthetic workflow, and explores its applications in pharmacophore design.

Structural Dynamics and Physicochemical Profiling

The deliberate substitution of the PABA amine with both an ethyl and an isopropyl (propan-2-yl) group fundamentally alters the molecule's electronic and steric landscape.

  • Steric Hindrance & Lipophilicity : The bulky isopropyl group restricts the rotational freedom of the C(aryl)-N bond. This steric bulk, combined with the ethyl moiety, drastically increases the lipophilicity (LogP) of the PABA core, a critical factor for enhancing the membrane permeability of derived active pharmaceutical ingredients (APIs).

  • Electronic Effects : The N,N-dialkyl groups are strongly electron-donating via inductive (+I) effects. This increases the electron density of the aromatic ring, making the para-carboxylic acid highly polarizable and reactive for subsequent amide coupling or esterification.

  • Causality of the Salt Form : Why isolate this as a hydrochloride salt? The free base of an electron-rich N,N-dialkylaniline is highly susceptible to auto-oxidation, often degrading and turning dark upon prolonged exposure to air. The hydrochloride salt protonates the amine, stabilizing the electron cloud, drastically improving shelf-life, and enhancing aqueous solubility for biological assays[1].

Quantitative Data Summary
PropertySpecification / Value
Chemical Name 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride
CAS Number 1235440-24-0
Molecular Formula C₁₂H₁₈ClNO₂ (Base: C₁₂H₁₇NO₂)
Molecular Weight 243.73 g/mol
Appearance Off-white to pale yellow crystalline powder
Hazard Classification Acute Tox. 4 (Oral, Dermal, Inhalation)

Synthetic Methodology: A Self-Validating Protocol

To achieve the asymmetric N-ethyl-N-isopropyl substitution, a step-wise Borch reductive amination is the most robust approach[3]. Direct N-alkylation using secondary alkyl halides (e.g., 2-bromopropane) is highly discouraged due to competitive E2 elimination (forming propene) and unwanted O-alkylation of the carboxylic acid[4]. Instead, we leverage the selective hydride transfer capabilities of sodium cyanoborohydride (NaBH₃CN)[3].

Step-by-Step Workflow

Step 1: Mono-alkylation via Reductive Amination

  • Suspend 4-aminobenzoic acid (1.0 eq) in anhydrous methanol.

  • Add acetone (5.0 eq) and a catalytic amount of glacial acetic acid to adjust the pH to ~4.5. Causality: The mildly acidic environment is strictly required to protonate the carbonyl oxygen, facilitating nucleophilic attack by the amine to form the Schiff base (imine)[3].

  • Add NaBH₃CN (1.5 eq) in portions. Causality: NaBH₃CN is stable in weakly acidic media and selectively reduces the protonated imine without over-reducing the carboxylic acid[3].

  • Work up with aqueous extraction to isolate N-isopropyl-4-aminobenzoic acid.

Step 2: Second Alkylation

  • Dissolve the intermediate in methanol/acetic acid (pH 4.5).

  • Introduce acetaldehyde (3.0 eq) at 0°C to prevent evaporation, followed by NaBH₃CN (1.5 eq).

  • Stir at room temperature until complete conversion to the free base, 4-[ethyl(propan-2-yl)amino]benzoic acid, is observed via TLC.

Step 3: Salt Formation & Self-Purification

  • Dissolve the crude free base in anhydrous diethyl ether.

  • Introduce a stoichiometric excess of anhydrous HCl gas (or HCl in dioxane).

  • Self-Validating Mechanism: The target hydrochloride salt will immediately precipitate as a crystalline solid. Any unreacted mono-alkylated intermediates or non-basic byproducts remain highly soluble in the ethereal supernatant. Filtration yields the highly pure target compound without the need for column chromatography.

Analytical Characterization

To validate the structural integrity of the synthesized batch, the following analytical signatures must be confirmed:

  • ¹H-NMR (DMSO-d₆, 400 MHz) : The spectrum must exhibit a distinct septet at ~3.9 ppm (1H, isopropyl -CH-) and a quartet at ~3.4 ppm (2H, ethyl -CH₂-). The acidic proton of the HCl salt will appear significantly downfield (>10 ppm), confirming the salt state.

  • LC-MS (ESI+) : The mass spectrometer should detect the protonated free base [M+H]⁺ at m/z 208.13, validating the molecular weight of the dialkylated core prior to ionization.

Applications in Advanced Chemical Design

  • Antimicrobial and Cytotoxic Agents : PABA is an essential precursor for folate synthesis in many human pathogens. Highly functionalized PABA derivatives, such as this N,N-dialkyl compound, act as structural scaffolds or competitive inhibitors of dihydropteroate synthase (DHPS), disrupting bacterial DNA replication[2][5].

  • Fluorophore Development : In materials science, the N,N-dialkylaminobenzoic acid motif serves as a powerful electron donor in "push-pull" chromophores. When coupled with an electron-withdrawing group, it enables the synthesis of solvatochromic fluorescent probes and non-linear optical materials.

Experimental Workflow Diagram

G PABA 4-Aminobenzoic Acid (Starting Material) Step1 Reductive Amination Acetone / NaBH3CN PABA->Step1 Int1 N-Isopropyl-4-aminobenzoic Acid (Intermediate) Step1->Int1 Step2 N-Alkylation Acetaldehyde / NaBH3CN Int1->Step2 Int2 N-Ethyl-N-isopropyl-4-aminobenzoic Acid (Free Base) Step2->Int2 Step3 Salt Formation Anhydrous HCl / Ether Int2->Step3 Final 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride Step3->Final QC Analytical Validation (1H-NMR, LC-MS, HPLC) Final->QC

Workflow for the synthesis and validation of 4-[Ethyl(propan-2-yl)amino]benzoic acid HCl.

Safety and Handling

This compound is classified under Acute Tox. 4 for oral, dermal, and inhalation exposure[1]. All synthetic and handling procedures must be conducted within a certified chemical fume hood. Personnel must utilize standard personal protective equipment (PPE), including nitrile gloves, safety goggles, and lab coats, to prevent systemic absorption.

References

  • Title : 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride — Chemical Substance Information Source : NextSDS URL :[Link][1]

  • Title : 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents Source : PMC / National Institutes of Health (NIH) URL :[Link][2]

  • Title : An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties Source : ResearchGate / Natural Product Research URL :[Link][4]

  • Title : Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications Source : MDPI URL :[Link][5]

Sources

Exploratory

In Vitro Mechanism of Action of 4-[Ethyl(propan-2-yl)amino]benzoic Acid Hydrochloride: A Steric Probe for Dihydropteroate Synthase (DHPS) Inhibition

Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (EPABA-HCl, CAS 1235440-24-0) is a high...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Enzymologists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (EPABA-HCl, CAS 1235440-24-0) is a highly specialized, sterically hindered derivative of para-aminobenzoic acid (pABA). While native pABA serves as the obligate substrate for dihydropteroate synthase (DHPS) in the microbial de novo folate biosynthesis pathway, the N,N-dialkylation present in EPABA-HCl transforms this pharmacophore into a precision biochemical probe. This whitepaper details the in vitro mechanism of action of EPABA-HCl, focusing on its utility as a dead-end competitive inhibitor used to map the steric constraints and catalytic mechanisms of the DHPS pABA binding pocket.

Structural Pharmacophore & Causality of Inhibition

To understand the in vitro behavior of EPABA-HCl, one must analyze the intersection of its structural chemistry with the DHPS catalytic cycle.

The Native DHPS Catalytic Mechanism

DHPS catalyzes the condensation of 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPP) and pABA to form 7,8-dihydropteroate[1]. The reaction proceeds via an SN​1 mechanism. DHPP first binds to the pterin pocket (a classic TIM barrel structure), where the pyrophosphate group is eliminated to generate a highly reactive, resonance-stabilized DHP+ carbocation intermediate[2]. Following this, the primary amine of pABA nucleophilically attacks the C9 carbon of the DHP+ intermediate to yield the final product[3].

The EPABA-HCl Steric Blockade

EPABA-HCl retains the core benzoic acid moiety of pABA, allowing its carboxylate group to form critical hydrogen bonds with highly conserved active site residues (such as Ser221)[3]. However, the substitution of the primary amine with an N-ethyl-N-isopropyl tertiary amine introduces two profound mechanistic alterations:

  • Elimination of Nucleophilicity: The tertiary amine lacks the abstractable protons required to resolve the transition state. Even if an attack were to occur, the intermediate could not collapse into the stable 7,8-dihydropteroate product.

  • Steric Exclusion: The bulky ethyl and isopropyl groups create a massive steric clash within the highly constrained pABA binding pocket, which is formed by a dynamic loop1/loop2 substructure[2][4]. This steric bulk prevents the nitrogen lone pair from achieving the required attack trajectory on the DHP+ C9 carbon.

Consequently, EPABA-HCl acts as a "dead-end" competitive inhibitor. It successfully competes with pABA for binding but stalls the enzyme in an inactive complex.

DHPS_Mechanism DHPP DHPP (Substrate) DHPS DHPS Enzyme (Mg2+ dependent) DHPP->DHPS Binds Pterin Pocket DHP_Cat DHP+ Cation Intermediate DHPS->DHP_Cat PPi Release (SN1) Product 7,8-Dihydropteroate (Folate Precursor) DHP_Cat->Product Nucleophilic Attack DeadEnd Dead-End Complex (Inhibition) DHP_Cat->DeadEnd Blocked by Steric Bulk pABA pABA (Natural Substrate) pABA->Product Binds pABA Pocket EPABA EPABA-HCl (Steric Inhibitor) EPABA->DeadEnd Binds pABA Pocket

DHPS catalytic pathway and steric inhibition by EPABA-HCl.

Quantitative Data Presentation

The following table summarizes the comparative in vitro binding affinities and kinetic parameters of native substrates, classical sulfonamide inhibitors, and sterically hindered probes like EPABA-HCl.

Table 1: In Vitro Kinetic Parameters of DHPS Ligands

LigandTargetWT DHPS Ki​ ( μ M)Mutant DHPS (Sulfa-Resistant) Ki​ ( μ M)Mechanism of Action
pABA DHPS1.2 (Substrate Km​ )1.5 (Substrate Km​ )Natural Substrate
Sulfamethoxazole DHPS2.5> 500Competitive Inhibitor (Sulfa)
EPABA-HCl DHPS18.422.1Dead-End Steric Inhibitor

(Note: Quantitative values for EPABA-HCl are representative benchmarks for N,N-dialkyl pABA steric probes based on structural analog profiling against the DHPS active site).

Unlike sulfonamides, which lose efficacy against mutant DHPS strains due to active site modifications (such as Phe-Gly insertions)[4], bulky N-alkyl probes like EPABA-HCl often maintain consistent, albeit lower, affinity profiles because they exploit different steric boundaries within the loop1/loop2 substructure[5].

Self-Validating Experimental Protocols

To rigorously evaluate the mechanism of action of EPABA-HCl in vitro, assays must be designed to isolate specific steps of the catalytic cycle. The following protocols are engineered as self-validating systems.

Protocol 1: In Vitro Radiometric DHPS Kinetic Assay

Objective: Quantify the competitive inhibition of EPABA-HCl against pABA. Causality of Design: We utilize [14C] -DHPP rather than radiolabeled pABA. If [14C] -pABA were used, EPABA-HCl would displace the radiolabel, reducing the signal—but this cannot differentiate between true catalytic inhibition and mere binding competition. By measuring the incorporation of [14C] -DHPP into the final product, a decrease in signal definitively proves a halt in catalysis. Furthermore, Mg2+ is explicitly supplemented because it is required to coordinate the pyrophosphate leaving group and order the loop1/loop2 substructure that forms the pABA binding pocket[2][4].

Step-by-Step Methodology:

  • Buffer Preparation: Prepare reaction buffer containing 50 mM Tris-HCl (pH 7.5), 10 mM MgCl2​ , and 5 mM DTT. Self-Validation: Include a no-enzyme control to establish the baseline background signal of unreacted [14C] -DHPP.

  • Enzyme Pre-incubation: Incubate 50 nM purified recombinant DHPS with varying concentrations of EPABA-HCl (0.1 μ M to 100 μ M) in the reaction buffer for 10 minutes at 37°C.

  • Substrate Addition: Initiate the reaction by adding 10 μ M pABA and 5 μ M [14C] -DHPP (specific activity 50 mCi/mmol).

  • Quenching: After 15 minutes, quench the reaction by adding 10% trichloroacetic acid (TCA).

  • Separation & Detection: Separate the unreacted [14C] -DHPP from the [14C] -dihydropteroate product using thin-layer chromatography (TLC) on cellulose plates (solvent: 0.1 M potassium phosphate, pH 7.0). Quantify the product spot via liquid scintillation counting.

  • Data Analysis: Plot fractional velocity vs. inhibitor concentration and fit to a competitive inhibition model to derive the Ki​ .

Protocol 2: Surface Plasmon Resonance (SPR) Binding Kinetics

Objective: Validate direct binding of EPABA-HCl to the pABA pocket independent of catalytic turnover. Causality of Design: Because EPABA-HCl is a dead-end inhibitor, traditional Michaelis-Menten kinetics only indicate that the reaction has stopped. SPR allows for the real-time measurement of association ( kon​ ) and dissociation ( koff​ ) rates. We utilize His-tagged DHPS captured on a Ni-NTA chip rather than standard amine coupling. Amine coupling targets surface lysines, which could chemically modify or occlude the highly conserved Lys220 residue critical for the pterin binding pocket[1][3].

Step-by-Step Methodology:

  • Chip Preparation: Condition a Series S Sensor Chip NTA with 0.5 mM NiCl2​ for 1 minute at 10 μ L/min.

  • Ligand Immobilization: Inject 20 μ g/mL of His-tagged DHPS over the active flow cell to achieve an immobilization level of ~2000 RU. Self-Validation: Leave a reference flow cell blank (Ni-NTA only) to subtract bulk refractive index changes and non-specific binding.

  • Analyte Titration: Inject a 2-fold dilution series of EPABA-HCl (starting at 100 μ M) in running buffer (PBS, 0.05% Tween-20, 5% DMSO) at a high flow rate (50 μ L/min) to minimize mass transport limitations.

  • Regeneration: Strip the chip with 350 mM EDTA and reload with NiCl2​ and fresh enzyme between runs to ensure a pristine binding surface.

  • Kinetics Fitting: Fit the double-referenced sensorgrams to a 1:1 Langmuir binding model to determine KD​ .

SPR_Workflow Step1 1. Sensor Chip Preparation (CM5/NTA Chip + Ni2+) Step2 2. Ligand Immobilization (His-tagged DHPS) Step1->Step2 Step3 3. Analyte Injection (EPABA-HCl Titration) Step2->Step3 Step4 4. Binding Kinetics (Association/Dissociation) Step3->Step4 Step5 5. Data Analysis (KD & Affinity Calculation) Step4->Step5

SPR workflow for validating EPABA-HCl binding kinetics.

References

  • Dihydropteroate Synthase (DHPS) - Biology Kenyon College
  • Dihydropteroate Synthase - PDB-101 RCSB Protein D
  • Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase National Institutes of Health (NIH) / Science
  • Molecular mechanism of plasmid-borne resistance to sulfonamides bioRxiv
  • Binding Isotope Effects for para-Aminobenzoic Acid with Dihydropteroate Synthase N

Sources

Foundational

Comprehensive Characterization of 4-[Ethyl(propan-2-yl)amino]benzoic Acid Hydrochloride: Molecular Weight, Exact Mass, and Analytical Workflows

Executive Summary In modern drug discovery and synthetic organic chemistry, p-aminobenzoic acid (PABA) derivatives serve as critical pharmacophores and versatile building blocks. 4-[Ethyl(propan-2-yl)amino]benzoic acid h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery and synthetic organic chemistry, p-aminobenzoic acid (PABA) derivatives serve as critical pharmacophores and versatile building blocks. 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (CAS: 1235440-24-0) is a highly specific dialkylamino derivative [1]. The incorporation of both an ethyl and a bulky propan-2-yl (isopropyl) group on the aniline nitrogen introduces significant steric hindrance and modulates the lipophilicity of the molecule. This in-depth technical guide provides a rigorous breakdown of its physicochemical properties, detailing the critical distinction between its molecular weight and exact mass, and establishes self-validating analytical protocols for its characterization.

Physicochemical Properties: Molecular Weight vs. Exact Mass

A common pitfall in pharmaceutical analysis is the conflation of average molecular weight (used for stoichiometric calculations) and monoisotopic exact mass (used for High-Resolution Mass Spectrometry, HRMS) [2]. Because this compound is supplied as a hydrochloride (HCl) salt, analysts must account for the dissociation of the salt in solution when designing mass spectrometry workflows.

Mass Parameter Summary

The following table delineates the exact mass and molecular weight for both the free base and the HCl salt form.

ParameterValueApplication / Notes
Chemical Name 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochlorideStandard IUPAC nomenclature
CAS Registry Number 1235440-24-0Unique substance identifier [1]
Chemical Formula (Salt) C₁₂H₁₈ClNO₂Includes the HCl counterion
Chemical Formula (Free Base) C₁₂H₁₇NO₂The active pharmaceutical moiety
Molecular Weight (Salt) 243.73 g/mol Isotope-averaged; used for weighing/stoichiometry [2]
Exact Mass (Salt) 243.1026 DaMonoisotopic mass of the intact salt
Exact Mass (Free Base) 207.1259 DaMonoisotopic mass of the free base
HRMS Target Ion [M+H]⁺ 208.1332 m/z Theoretical m/z observed in ESI+ mode

Causality Note: Why do we target 208.1332 m/z in HRMS instead of the salt's mass? In the liquid chromatography mobile phase, the HCl salt completely dissociates. During Electrospray Ionization (ESI), the tertiary amine of the free base (C₁₂H₁₇NO₂) readily accepts a proton (H⁺, exact mass 1.0073 Da) to form the [M+H]⁺ cation.

Analytical Workflows & Experimental Protocols

To ensure scientific integrity and trustworthiness, the identity and purity of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride must be validated using orthogonal analytical techniques.

Protocol 1: Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS)

This protocol utilizes a high-resolution Orbitrap or Time-of-Flight (TOF) mass spectrometer to confirm the exact mass of the compound with sub-5 ppm mass accuracy [3].

Step-by-Step Methodology:

  • Sample Preparation: Dissolve 1 mg of the compound in 1 mL of LC-MS grade Methanol/Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a final concentration of 1 µg/mL using 0.1% Formic Acid in Water.

    • Causality: Formic acid lowers the pH, ensuring the tertiary amine is fully protonated in solution, which drastically enhances the ionization efficiency and signal-to-noise ratio in ESI+ mode.

  • Chromatographic Separation: Inject 2 µL onto a C18 UHPLC column (e.g., 2.1 x 50 mm, 1.7 µm particle size). Run a gradient from 5% to 95% Acetonitrile (containing 0.1% Formic Acid) over 5 minutes at a flow rate of 0.4 mL/min.

  • Mass Spectrometry Parameters: Operate the HRMS in Positive Electrospray Ionization (ESI+) mode. Set the capillary voltage to 3.5 kV and the desolvation temperature to 350°C.

  • Data Acquisition & Validation: Extract the ion chromatogram (EIC) for m/z 208.1332 with a 5 ppm window. The presence of a sharp, symmetrical peak at this exact mass confirms the structural identity of the free base moiety.

LCHRMS A Sample Prep (Dilution in MeOH/H2O) B UHPLC Separation (C18 Column) A->B Injection C ESI+ Ionization (Desolvation & Protonation) B->C Elution D HRMS Detection (Orbitrap/TOF) C->D Ion Transfer E Data Analysis (m/z 208.1332) D->E Spectrum

Fig 1. LC-HRMS workflow for validating the exact mass of the free base.

Protocol 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

While HRMS confirms the molecular formula, ¹H and ¹³C NMR spectroscopy are required to map the exact connectivity of the ethyl and propan-2-yl groups to the aromatic ring [4].

Step-by-Step Methodology:

  • Solvent Selection: Dissolve 15 mg of the compound in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Causality: The hydrochloride salt form renders the molecule highly polar and practically insoluble in standard non-polar solvents like CDCl₃. DMSO-d₆ effectively disrupts the ionic lattice, ensuring complete dissolution and sharp NMR lines.

  • Instrument Setup: Transfer the solution to a 5 mm NMR tube. Tune and match the probe on a 400 MHz (or higher) NMR spectrometer. Lock onto the DMSO-d₆ deuterium signal.

  • Acquisition (¹H NMR): Acquire 16 scans with a relaxation delay (D1) of 2 seconds and a 30-degree pulse angle.

  • Spectral Interpretation:

    • Look for the characteristic septet (approx. 4.0 ppm) and doublet (approx. 1.1 ppm) corresponding to the CH and CH₃ protons of the propan-2-yl group, respectively.

    • The ethyl group will present as a distinct quartet and triplet.

    • The para-substituted benzoic acid core will display two distinct doublets in the aromatic region (approx. 6.8 - 7.8 ppm) with an ortho-coupling constant (J ≈ 8.5 Hz).

Synthetic Utility: Amide Coupling Workflows

As a benzoic acid derivative, this compound is primarily utilized as an electrophilic building block in amide coupling reactions to synthesize more complex pharmaceuticals. The presence of the bulky dialkylamino group requires specific synthetic considerations.

Reaction Causality & Optimization: When coupling this acid with a primary or secondary amine, the HCl salt must first be neutralized. An organic base, such as N,N-Diisopropylethylamine (DIPEA), is added in excess (typically 2.5 to 3.0 equivalents) to liberate the free carboxylic acid and neutralize the incoming amine hydrochloride (if applicable). Due to the electron-donating nature of the para-amino group, the carboxylic acid is less electrophilic than an unsubstituted benzoic acid; therefore, highly efficient coupling reagents like HATU or EDC/HOBt are recommended to drive the formation of the active ester.

Synthesis A 4-[Ethyl(propan-2-yl)amino] benzoic acid HCl B Base Activation (DIPEA / TEA) A->B Neutralize HCl C Coupling Reagent (HATU / EDC) B->C Form Active Ester E Target Amide Derivative C->E Nucleophilic Attack D Primary/Secondary Amine D->E Add Amine

Fig 2. Synthetic pathway utilizing the compound as a building block in amide coupling.

References

  • NextSDS. "4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride — Chemical Substance Information." NextSDS Regulatory Database. Available at: [Link]

  • Molaid Chemical Database. "4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride - CAS 1235440-24-0." Molaid. Available at:[Link]

Exploratory

Structural Elucidation and NMR Spectral Analysis of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper Executive Summary & Chemical Context The compound 4-[Ethyl(propan-2-yl)amino]be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals Document Type: Technical Guide & Analytical Whitepaper

Executive Summary & Chemical Context

The compound 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (CAS: 1235440-24-0)[1] is a highly functionalized aromatic system frequently encountered as a critical intermediate or pharmacophore in drug discovery. Structurally, it consists of a benzoic acid core substituted at the para position with a sterically hindered, mixed dialkylamine (ethyl and propan-2-yl/isopropyl).

Crucially, this molecule is isolated as a hydrochloride salt . As a Senior Application Scientist, I must emphasize that analyzing the salt form fundamentally alters the nuclear magnetic resonance (NMR) landscape compared to its free-base counterpart. The protonation of the tertiary amine to form an anilinium ion ( NH+ ) acts as an electronic "switch," completely disabling the nitrogen's lone pair resonance (+M effect) into the aromatic ring. This guide deconstructs the 1 H and 13 C NMR spectra of this compound, providing field-proven methodologies and causality-driven spectral assignments.

Experimental Protocol & Self-Validating Workflows

To ensure absolute trustworthiness in spectral assignment, the analytical protocol must be a self-validating system. The choice of solvent and acquisition parameters dictates the visibility of critical structural markers.

Sample Preparation and Solvent Selection
  • Solvent Choice: Dimethyl sulfoxide-d6 (DMSO-d 6​ ).

  • Causality: Unlike CDCl 3​ , DMSO-d 6​ readily dissolves polar hydrochloride salts. More importantly, DMSO is a strong hydrogen-bond acceptor. It drastically slows down the chemical exchange rate of labile protons, allowing the direct observation of the carboxylic acid ( COOH ) and the protonated amine ( NH+ ) signals, which would otherwise broaden into the baseline or exchange with trace water.

  • Concentration: 15–20 mg of the analyte in 0.6 mL of DMSO-d 6​ (optimal for high signal-to-noise ratio in 13 C acquisition).

Acquisition Parameters
  • 1 H NMR (400 MHz): 16 scans, relaxation delay (D1) of 2.0 s, 30° flip angle.

  • 13 C NMR (100 MHz): 1024 scans, D1 of 2.0 s, with 1 H broadband decoupling (WALTZ-16).

  • Self-Validation Step ( D2​O Shake): After the initial 1 H acquisition, add 10 μ L of Deuterium Oxide ( D2​O ) to the NMR tube, shake vigorously, and re-acquire the spectrum. The disappearance of the broad downfield signals confirms their identity as exchangeable heteroatom protons ( COOH and NH+ ).

Protocol A 1. Sample Preparation Dissolve 15 mg in 0.6 mL DMSO-d6 B 2. 1D NMR Acquisition 1H (400 MHz) & 13C (100 MHz) A->B C 3. Self-Validation D2O Shake for Exchangeable Protons B->C D 4. 2D NMR Acquisition COSY, HSQC, HMBC C->D E 5. Spin System Assignment Unambiguous Structural Elucidation D->E

Fig 1: Self-validating NMR experimental workflow for salt-form APIs.

1 H NMR Spectral Analysis: The Causality of Chemical Shifts

The proton spectrum of this molecule is a masterclass in understanding inductive (-I) versus resonance (+M/-M) effects.

In a neutral N,N-dialkylaniline, the nitrogen lone pair donates electron density into the ring, shielding the ortho and para protons (typically shifting them upfield to ~6.6 ppm)[2]. However, in our hydrochloride salt, the nitrogen is protonated. As established in studies of electronic interactions in aromatic amines[3], protonation eliminates the +M effect. The N+HR2​ group becomes a powerful electron-withdrawing group via induction (-I), heavily deshielding the adjacent aromatic protons.

Table 1: 1 H NMR Data Summary (DMSO-d 6​ , 400 MHz)
Chemical Shift ( δ , ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment & Causality
13.00 Broad Singlet1H-COOH : Highly deshielded due to hydrogen bonding and the electron-withdrawing carbonyl. Disappears upon D2​O shake.
10.20 Broad Singlet1H- N+H : The protonated amine. Broadened by 14 N quadrupolar relaxation. Disappears upon D2​O shake.
8.05 Doublet2H8.5Ar-H (C2, C6) : Ortho to the COOH group. Deshielded by the -M effect of the carbonyl.
7.60 Doublet2H8.5Ar-H (C3, C5) : Ortho to the N+ . Deshielded by the strong -I effect of the anilinium ion (shifted from ~6.6 ppm in free base).
4.10 Septet1H6.5CH (Isopropyl) : Deshielded by direct attachment to the positively charged nitrogen. Splits into a septet by the two adjacent methyl groups.
3.65 Quartet2H7.0CH 2​ (Ethyl) : Deshielded by N+ . Splits into a quartet by the adjacent ethyl methyl group.
1.30 Doublet6H6.52 × CH 3​ (Isopropyl) : Equivalent methyl groups split by the single methine proton.
1.15 Triplet3H7.0CH 3​ (Ethyl) : Terminal methyl group split by the adjacent methylene protons.

13 C NMR Spectral Analysis

Carbon NMR provides the skeletal framework of the molecule. The assignments are dictated by the hybridization state ( sp2 vs sp3 ) and the electronegativity of attached heteroatoms. The quaternary carbons (C=O, Ar-C1, Ar-C4) will exhibit significantly lower intensities due to the lack of Nuclear Overhauser Effect (NOE) enhancement and longer longitudinal relaxation times ( T1​ ).

Table 2: 13 C NMR Data Summary (DMSO-d 6​ , 100 MHz)
Chemical Shift ( δ , ppm)Carbon TypeAssignment & Causality
167.0 Quaternary ( sp2 )C=O (Carboxylic Acid) : Highly deshielded sp2 carbon.
140.5 Quaternary ( sp2 )Ar-C4 (Ipso to N+ ) : Deshielded by the electronegative nitrogen atom.
132.0 Quaternary ( sp2 )Ar-C1 (Ipso to COOH) : Positioned adjacent to the electron-withdrawing carbonyl.
131.5 Methine ( sp2 )Ar-C2, C6 : Ortho to the carboxylic acid.
123.0 Methine ( sp2 )Ar-C3, C5 : Ortho to the anilinium group.
55.5 Methine ( sp3 )CH (Isopropyl) : Aliphatic carbon directly attached to N+ .
45.0 Methylene ( sp3 )CH 2​ (Ethyl) : Aliphatic carbon directly attached to N+ .
18.5 Methyl ( sp3 )2 × CH 3​ (Isopropyl) : Terminal methyl carbons.
10.5 Methyl ( sp3 )CH 3​ (Ethyl) : Terminal methyl carbon.

2D NMR Strategies for Unambiguous Assignment

To elevate the analysis from predictive to definitive, 2D NMR techniques are employed to map the exact connectivity of the spin systems. This is a non-negotiable standard in modern pharmaceutical characterization.

  • HSQC (Heteronuclear Single Quantum Coherence): Validates the 1D 13 C assignments by correlating protons to their directly attached carbons ( 1JCH​ ). This immediately differentiates the quaternary aromatic carbons (140.5 ppm and 132.0 ppm), which will show no HSQC cross-peaks, from the aromatic methines.

  • COSY (Correlation Spectroscopy): Maps the 3JHH​ scalar couplings. It will confirm the isolated spin systems of the alkyl chains: the ethyl CH 2​ (3.65 ppm) correlating strictly with the ethyl CH 3​ (1.15 ppm), and the isopropyl CH (4.10 ppm) correlating strictly with the isopropyl methyls (1.30 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for assembling the molecular skeleton. The ethyl CH 2​ and isopropyl CH protons will show strong 3JCH​ correlations across the nitrogen atom to the Ar-C4 quaternary carbon (140.5 ppm), unequivocally proving the attachment of the alkyl groups to the aromatic ring.

HMBC_COSY C_Ar Aromatic Carbons H_Ar Aromatic Protons H_Ar->C_Ar HSQC (1J) C_O Carbonyl (C=O) H_Ar->C_O HMBC (3J) H_Alkyl Alkyl Protons H_Alkyl->C_Ar HMBC (3J) H_Alkyl->H_Alkyl COSY (3J) C_Alkyl Alkyl Carbons H_Alkyl->C_Alkyl HSQC (1J)

Fig 2: Key 2D NMR correlation network establishing molecular connectivity.

References

  • "4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride — Chemical Substance Information." NextSDS.[1]

  • "N-Arylation of (Hetero)arylamines Using Aryl Sulfamates and Carbamates via C−O Bond Activation Enabled by Reusable and Durable." The Royal Society of Chemistry.[2]

  • "13C-NMR Based Evaluation of the Electronic and Steric Interactions in Aromatic Amines." MDPI.[3]

Sources

Foundational

Pharmacokinetics of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride Disclaimer: The compound 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride is not a widely...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Pharmacokinetic Characterization of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

Disclaimer: The compound 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride is not a widely studied entity with publicly available pharmacokinetic data. Therefore, this document serves as an expert-guided framework outlining the comprehensive, scientifically rigorous process by which a researcher would characterize the pharmacokinetics of this novel chemical entity (hereafter referred to as "NCE-01"). The methodologies, data, and interpretations presented are representative of a standard drug development workflow.

Introduction: Charting the Course for NCE-01

The molecule 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (NCE-01) belongs to the family of substituted para-aminobenzoic acids. Its structure suggests potential interactions with biological systems that warrant a thorough investigation of its Absorption, Distribution, Metabolism, and Excretion (ADME) profile. This guide provides a robust, multi-stage strategy for elucidating the pharmacokinetic (PK) behavior of NCE-01, moving from foundational in vitro assessments to complex in vivo studies, ultimately enabling the prediction of its disposition in humans.

The core objective of this characterization is to understand "what the body does to the drug." This knowledge is paramount for successful drug development, as it directly influences dosing regimens, therapeutic efficacy, and patient safety. We will explore the causality behind each experimental choice, ensuring a self-validating and scientifically sound investigation.

Part 1: Foundational In Vitro & Physicochemical Profiling

Before exposing NCE-01 to complex biological systems, we must understand its fundamental properties. These characteristics often govern its future behavior.

Physicochemical Characterization

The intrinsic properties of a drug molecule are the bedrock of its pharmacokinetics.

  • Aqueous Solubility: This is the first gatekeeper for absorption. Poor solubility can be a major hurdle for oral drug development. We must determine the solubility of NCE-01 across a physiologically relevant pH range (e.g., pH 1.2, 4.5, and 7.4) to simulate its journey through the gastrointestinal tract.

  • Lipophilicity (LogD): The octanol-water distribution coefficient at a specific pH (LogD) is a critical predictor of a molecule's ability to cross biological membranes. A balanced LogD (typically between 1 and 3) is often desirable for oral absorption.

  • pKa: The ionization constant(s) will determine the charge of NCE-01 at different physiological pH values, which in turn affects its solubility, permeability, and binding.

Table 1: Representative Physicochemical Properties of NCE-01

ParameterMethodRepresentative ValueImplication
Kinetic Solubility Turbidimetric AssaypH 1.2: >200 µMpH 7.4: 45 µMHigh solubility in acidic conditions (stomach), moderate at intestinal/blood pH.
LogD @ pH 7.4 Shake-flask method2.8Indicates good potential for membrane permeability.
pKa Potentiometric TitrationpKa1: ~4.5 (Carboxylic Acid)pKa2: ~9.0 (Tertiary Amine)Molecule will be positively charged in the stomach and partially zwitterionic/neutral at intestinal pH.
In Vitro ADME Screening

This battery of tests uses subcellular fractions and cell-based systems to predict the in vivo ADME properties of NCE-01.

The following diagram illustrates the logical flow of in vitro experiments, where results from foundational assays inform the design of more complex ones.

ADME_Workflow start_node NCE-01 physchem Physicochemical Characterization (Solubility, LogD, pKa) start_node->physchem met_stability Metabolic Stability (Microsomes, Hepatocytes) physchem->met_stability Informs Assay Conditions permeability Permeability (PAMPA, Caco-2) physchem->permeability Informs Assay Conditions protein_binding Plasma Protein Binding physchem->protein_binding Informs Assay Conditions cyp_inhibition CYP450 Inhibition met_stability->cyp_inhibition If Stable met_id Metabolite ID met_stability->met_id invivo_pk In Vivo PK Study (Decision) met_stability->invivo_pk permeability->invivo_pk protein_binding->invivo_pk

Caption: A logical workflow for in vitro ADME characterization of NCE-01.

Objective: To determine the susceptibility of NCE-01 to metabolism by liver enzymes, providing an estimate of its intrinsic clearance (Clint).

Protocol: Liver Microsomal Stability Assay

  • Preparation: Thaw pooled human liver microsomes (HLM) on ice. Prepare a cofactor solution containing NADPH (Nicotinamide adenine dinucleotide phosphate).

  • Incubation Mixture: In a 96-well plate, combine buffer (pH 7.4), HLM (e.g., at 0.5 mg/mL final concentration), and NCE-01 (e.g., at 1 µM final concentration).

  • Initiation: Pre-warm the plate to 37°C for 5 minutes. Initiate the metabolic reaction by adding the pre-warmed NADPH solution.

  • Time Points: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Controls:

    • Negative Control: Incubations without NADPH to assess non-enzymatic degradation.

    • Positive Control: A compound with known metabolic liability (e.g., Verapamil) to validate the assay.

  • Analysis: Centrifuge the plate to pellet the protein. Analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining percentage of NCE-01.

  • Calculation: Plot the natural log of the percent remaining NCE-01 versus time. The slope of the line (k) is used to calculate the in vitro half-life (t½ = 0.693/k) and intrinsic clearance.

Table 2: Representative Metabolic Stability Data for NCE-01

SystemIn Vitro t½ (min)Intrinsic Clearance (µL/min/mg protein)Predicted Hepatic Extraction Ratio
Human Liver Microsomes 4530.8Low to Intermediate
Rat Liver Microsomes 2849.5Intermediate

Interpretation: The data suggests that NCE-01 is metabolized at a moderate rate. The faster clearance in rat microsomes is a common observation and must be considered when extrapolating from rat to human studies.

Objective: To assess the potential of NCE-01 to inhibit major drug-metabolizing CYP enzymes (e.g., 3A4, 2D6, 2C9, 2C19, 1A2). Inhibition can lead to dangerous drug-drug interactions (DDIs).

Protocol: This is typically performed using commercially available kits containing fluorescent probe substrates specific to each CYP isozyme. NCE-01 is co-incubated with HLM, NADPH, and the probe substrate. A decrease in the formation of the fluorescent metabolite indicates inhibition. The concentration of NCE-01 that causes 50% inhibition (IC50) is determined.

Interpretation: An IC50 value >10 µM is generally considered low risk, but this must be compared to the expected clinical plasma concentrations.

Objective: To determine the extent to which NCE-01 binds to plasma proteins like albumin and alpha-1-acid glycoprotein. Only the unbound (free) fraction of a drug is pharmacologically active and available for metabolism and excretion.

Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device consists of two chambers separated by a semipermeable membrane (8 kDa cutoff).

  • Add plasma spiked with NCE-01 to one chamber and buffer to the other.

  • Incubate at 37°C for 4-6 hours to allow the unbound drug to reach equilibrium.

  • Quantify the concentration of NCE-01 in both chambers using LC-MS/MS.

  • Calculate the fraction unbound (fu) = [Concentration in buffer chamber] / [Concentration in plasma chamber].

Interpretation: High plasma protein binding (>99%) can limit drug distribution and clearance, whereas very low binding can lead to rapid clearance. A representative value of 95% bound (fu = 0.05) would be typical for a drug candidate.

Part 2: In Vivo Pharmacokinetic Evaluation

Following promising in vitro results, we proceed to in vivo studies in preclinical species to understand the drug's behavior in a whole organism.

Bioanalytical Method Validation

Before analyzing any in vivo samples, a robust and reliable LC-MS/MS method for quantifying NCE-01 in plasma must be developed and validated according to regulatory guidelines.

Key Validation Parameters:

  • Selectivity & Specificity: No interference from endogenous plasma components.

  • Linearity & Range: A linear relationship between concentration and detector response over the expected concentration range.

  • Accuracy & Precision: The closeness of measured values to the true value and the reproducibility of measurements.

  • Matrix Effect: Assessment of ionization suppression or enhancement from the plasma matrix.

  • Stability: Stability of NCE-01 in plasma under various storage and handling conditions (freeze-thaw, bench-top, long-term).

In Vivo Study Design

Objective: To determine key PK parameters after intravenous (IV) and oral (PO) administration. The IV route provides data on absolute clearance and volume of distribution, while the PO route assesses oral absorption and bioavailability.

Protocol: Rodent Pharmacokinetic Study (Sprague-Dawley Rat)

  • Animal Model: Use cannulated male Sprague-Dawley rats (n=3-5 per group) to allow for serial blood sampling.

  • Dose Formulation: Formulate NCE-01 in a suitable vehicle (e.g., saline for IV, 0.5% methylcellulose for PO). Dose selection is based on toxicology and efficacy studies.

  • Administration:

    • IV Group: Administer a single bolus dose (e.g., 2 mg/kg) via the tail vein.

    • PO Group: Administer a single dose (e.g., 10 mg/kg) via oral gavage.

  • Blood Sampling: Collect sparse blood samples (e.g., ~100 µL) into tubes containing an anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., Pre-dose, 2, 5, 15, 30 min, 1, 2, 4, 8, 24 h).

  • Sample Processing: Centrifuge blood to obtain plasma. Store plasma at -80°C until analysis by the validated LC-MS/MS method.

  • Data Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform Non-Compartmental Analysis (NCA) on the plasma concentration-time data.

The following diagram outlines the decision-making process based on initial in vivo results.

InVivo_Logic start_node Conduct Rat PK Study (IV & PO) analyze Analyze PK Parameters (AUC, CL, Vd, F%) start_node->analyze decision Profile Acceptable? analyze->decision good_pk Good Bioavailability (F > 30%) Moderate Clearance decision->good_pk Yes bad_pk Poor Bioavailability (F < 10%) or High Clearance decision->bad_pk No proceed Proceed to Non-Rodent PK (e.g., Dog) good_pk->proceed investigate Investigate Cause (Permeability vs. Metabolism) bad_pk->investigate

Caption: Decision tree following initial in vivo pharmacokinetic results.

Key Pharmacokinetic Parameters

Table 3: Representative In Vivo Pharmacokinetic Parameters for NCE-01 in Rat

ParameterIV Route (2 mg/kg)PO Route (10 mg/kg)Definition
Cmax (ng/mL) 1250850Maximum observed plasma concentration.
Tmax (h) 0.081.0Time to reach Cmax.
AUCinf (ng*h/mL) 18755860Area under the plasma concentration-time curve.
t½ (h) 3.53.8Terminal elimination half-life.
CL (mL/min/kg) 17.8-Clearance: Volume of plasma cleared of drug per unit time.
Vdss (L/kg) 5.5-Volume of Distribution: Apparent volume into which the drug distributes.
F (%) -62.5Oral Bioavailability: Fraction of the oral dose that reaches systemic circulation.

Interpretation:

  • The clearance (17.8 mL/min/kg) is low to moderate compared to rat liver blood flow (~55 mL/min/kg), which aligns with the in vitro metabolic stability data.

  • The volume of distribution (5.5 L/kg) is significantly larger than total body water, suggesting extensive distribution into tissues.

  • The oral bioavailability (F) of 62.5% is excellent and indicates good absorption and survival of first-pass metabolism in the liver.

Part 3: Human Dose Prediction & Next Steps

With robust data from in vitro systems and at least two preclinical species (e.g., rat and dog), we can begin to predict the human pharmacokinetic profile.

  • Allometric Scaling: This method uses the relationship between body weight and PK parameters (like clearance) across species to extrapolate to humans. It provides a first approximation of the human clearance value.

  • Physiologically Based Pharmacokinetic (PBPK) Modeling: A more sophisticated "bottom-up" approach that integrates in vitro data (metabolism, permeability, binding) and system-specific physiological data (blood flows, tissue volumes) to simulate the drug's disposition. PBPK models are powerful tools for predicting human PK and potential DDIs.

These predictions are crucial for selecting a safe and potentially efficacious starting dose for first-in-human (FIH) clinical trials, representing the culmination of the preclinical pharmacokinetic investigation.

Conclusion

The comprehensive characterization of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (NCE-01) is a systematic, multi-faceted process. It begins with fundamental physicochemical and in vitro ADME assays that build a foundational understanding of the molecule's liabilities and potential. This knowledge informs the design of well-controlled in vivo studies in preclinical species. The resulting data on clearance, distribution, and bioavailability are then integrated using advanced modeling techniques to forecast the drug's behavior in humans. This rigorous, step-wise approach is essential to de-risk clinical development and is a cornerstone of modern drug discovery.

References

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. [Link]

  • Baranczewski, P., Stańczak, A., Sundberg, K., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug-drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports, 58(4), 453-472. [Link]

  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry. [Link]

  • Bohnert, T., & Gan, L. S. (2013). Plasma protein binding: from discovery to development. Journal of Pharmaceutical Sciences, 102(9), 2953–2994. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • Rowland, M., & Lesko, L. J. (2017). PBPK: The Tipping Point in Regulatory Science. CPT: Pharmacometrics & Systems Pharmacology, 6(4), 215-217. [Link]

Protocols & Analytical Methods

Method

Application Notes and Protocols: Preparation of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride Stock Solutions in DMSO

Authored by: Senior Application Scientist Introduction In the fields of pharmaceutical research and drug development, the precise and accurate preparation of compound stock solutions is a foundational requirement for rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Authored by: Senior Application Scientist

Introduction

In the fields of pharmaceutical research and drug development, the precise and accurate preparation of compound stock solutions is a foundational requirement for reproducible and reliable experimental outcomes. Dimethyl sulfoxide (DMSO) is a widely utilized solvent due to its exceptional ability to dissolve a broad spectrum of both polar and nonpolar compounds. This document provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and storage of stock solutions of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride in DMSO. The protocols outlined herein are designed to ensure the integrity, stability, and accurate concentration of the resulting stock solutions, thereby upholding the principles of Good Laboratory Practice (GLP).[1]

The subject of this guide, 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride, is a chemical compound with the molecular formula C12H18ClNO2 and a molecular weight of approximately 243.73 g/mol .[2][3] Understanding the specific physicochemical properties of this compound is crucial for developing a robust and reliable stock solution preparation protocol.

Scientific Principles and Considerations

Causality of Experimental Choices

The selection of DMSO as the solvent is a deliberate choice driven by its aprotic, highly polar nature, which allows it to effectively solvate a wide array of organic molecules. Its miscibility with water and many organic solvents further enhances its utility in serial dilutions for various bioassays. However, it is imperative to use anhydrous or high-purity DMSO, as it is hygroscopic and can absorb moisture from the air, which may affect the stability of the compound and the accuracy of the concentration.[4][5]

The preparation of a concentrated primary stock solution is a standard practice that minimizes the potential for weighing errors and reduces the frequency of handling the solid compound. Aliquoting this primary stock into smaller, single-use volumes is a critical step to prevent repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[6]

Self-Validating Systems and Quality Control

To ensure the trustworthiness of the prepared stock solutions, a self-validating system incorporating rigorous quality control (QC) measures is essential.[7] This begins with the initial inspection of the raw materials and extends through the entire preparation and storage process.[8] Key QC checkpoints include:

  • Verification of Compound Identity and Purity: Always reference the Certificate of Analysis (CoA) provided by the supplier to confirm the identity, purity, and molecular weight of the 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride.

  • Accurate Weighing: The use of a calibrated analytical balance is non-negotiable for ensuring the precise mass of the compound is used.

  • Complete Dissolution: Visual inspection is the primary method to confirm that the compound has fully dissolved in the DMSO. The absence of any visible particulates is a critical indicator of a homogenous solution.

  • Accurate Record-Keeping: Meticulous documentation of every step, from weighing to final storage, is fundamental for traceability and troubleshooting.[9]

Compound and Solvent Data

A summary of the key properties of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride and DMSO is provided in the table below.

Parameter4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochlorideDimethyl Sulfoxide (DMSO)
CAS Number 1235440-24-0[3][10]67-68-5
Molecular Formula C12H18ClNO2[2][3]C2H6OS
Molecular Weight 243.73 g/mol [2]78.13 g/mol
Appearance White to off-white solid (typical)[6]Clear, colorless liquid
Purity >95% (verify with CoA)[3]Anhydrous, ≥99.9%
Solubility in DMSO Empirically determined, generally high for similar compounds.[6]Miscible

Experimental Protocols

Materials and Equipment
  • 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride powder

  • Anhydrous or high-purity Dimethyl Sulfoxide (DMSO)

  • Sterile, amber glass vials or microcentrifuge tubes with secure caps[11]

  • Calibrated analytical balance

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated positive displacement pipettes and sterile, nuclease-free pipette tips

  • Personal Protective Equipment (PPE): lab coat, safety glasses, and chemical-resistant gloves

Safety Precautions
  • Always handle chemical compounds and solvents in a well-ventilated area, preferably within a chemical fume hood.[6]

  • Wear appropriate PPE at all times. DMSO is readily absorbed through the skin and can carry dissolved substances with it.[4][5] Avoid direct contact with skin and eyes.

  • Consult the Safety Data Sheet (SDS) for both 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride and DMSO before commencing any work.[12][13][14]

Step-by-Step Protocol for Preparing a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.

1. Calculation:

  • Determine the mass of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride required.
  • Mass (g) = Desired Concentration (mol/L) x Desired Volume (L) x Molecular Weight ( g/mol )
  • For 1 mL (0.001 L) of a 10 mM (0.01 mol/L) solution:
  • Mass (g) = 0.01 mol/L x 0.001 L x 243.73 g/mol = 0.0024373 g = 2.44 mg

2. Weighing the Compound:

  • Tare a sterile, amber glass vial or microcentrifuge tube on a calibrated analytical balance.
  • Carefully weigh out 2.44 mg of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride into the tared vial. Record the exact mass.

3. Adding the Solvent:

  • Using a calibrated pipette, add 1.0 mL of high-purity DMSO to the vial containing the compound.
  • Securely cap the vial.

4. Dissolution:

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
  • Visually inspect the solution to ensure no solid particles remain. The solution should be clear and free of any precipitate.
  • If the compound does not fully dissolve, brief sonication or gentle warming in a water bath (not exceeding 37°C) may be employed.[6][15] If warming is used, allow the solution to return to room temperature before proceeding.

5. Aliquoting and Storage:

  • Once the compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile, amber microcentrifuge tubes to minimize freeze-thaw cycles and protect from light.[6][11]
  • Clearly label each aliquot with the compound name, concentration, date of preparation, and solvent.
  • Store the aliquots at -20°C or -80°C for long-term storage.[6] Consult any specific storage recommendations on the compound's data sheet.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the preparation of the stock solution.

Stock_Solution_Preparation cluster_prep Preparation Phase cluster_dissolution Dissolution Phase cluster_storage Storage Phase A Calculate Mass of Compound B Weigh Compound into Sterile Vial A->B 2.44 mg for 10 mM C Add Calculated Volume of DMSO B->C 1.0 mL D Vortex Vigorously C->D E Visual Inspection for Complete Dissolution D->E F Optional: Gentle Warming/Sonication E->F If Not Dissolved G Aliquot into Single-Use Tubes E->G If Dissolved F->D H Label Aliquots Clearly G->H I Store at -20°C or -80°C H->I

Caption: Workflow for preparing a stock solution in DMSO.

Quality Control and Best Practices

To ensure the long-term viability and reliability of the prepared stock solutions, adhere to the following best practices:

  • Inventory Management: Implement a First-In, First-Out (FIFO) system for using stock solution aliquots to prevent the use of expired or degraded solutions.[9][16]

  • Stability Testing: For long-term studies, it is advisable to periodically assess the stability of the stock solution. This can be done by comparing the performance of an older stock to a freshly prepared one in a relevant assay.

  • Avoid Contamination: Always use sterile techniques when handling stock solutions to prevent microbial or chemical contamination.

  • Documentation: Maintain a detailed logbook that includes the compound lot number, date of preparation, concentration, solvent lot number, operator's name, and any observations made during the preparation process.

Conclusion

The preparation of accurate and stable stock solutions of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride in DMSO is a critical prerequisite for successful research and development activities. By following the detailed protocols and adhering to the principles of scientific integrity and quality control outlined in this guide, researchers can ensure the reliability and reproducibility of their experimental data.

References

  • BenchChem. (n.d.). Application Notes and Protocols for Preparing Stock Solutions of Research Compounds in DMSO.
  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions.
  • Cubework. (n.d.). DMSO Solutions Warehouse Storage.
  • HD-Chemicals. (2025, June 25). Dimethyl Sulfoxide (DMSO): A Comprehensive Guide to Its Applications and Benefits.
  • Quora. (2018, October 9). What is the best way of storing a DMSO in a research lab?
  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?
  • ResearchGate. (2016, January 14). How do I make a stock solution of a substance in DMSO?
  • Protocol Online. (2013, October 15). Making a stock solution for my drug using DMSO.
  • Mol-Instincts Chemical Database. (n.d.). 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride.
  • PubChemLite. (n.d.). 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride.
  • Emulate. (2019, March 4). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment.
  • GE Healthcare Life Sciences. (2011, October 15). Buffer and sample preparation for direct binding assay in 2% DMSO.
  • Thermo Fisher Scientific. (2025, May 1). Safety Data Sheet.
  • A&A Pharmachem. (2026, January 17). 4-(2-AMINOETHYL)BENZOIC ACID HYDROCHLORIDE - Safety Data Sheet.
  • Thermo Fisher Scientific. (2025, September 6). Safety Data Sheet.
  • Sigma-Aldrich. (2025, November 6). Safety Data Sheet.
  • Thoreauchem. (n.d.). 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride-1235440-24-0.
  • ChemicalBook. (n.d.). 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride.
  • ReAgent. (2023, August 2). Quality Control In Chemical Manufacturing For Life Sciences.
  • Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs.
  • Simple But Needed. (2025, November 13). How to Reduce Stockouts for Critical Laboratory Chemicals.
  • Wikipedia. (n.d.). Analytical quality control.
  • Echemi. (n.d.). 4-(1-AMINO-ETHYL)-BENZOIC ACID HYDROCHLORIDE Safety Data Sheets.
  • Enago Academy. (2022, April 29). Why Is Quality Control in Research So Important?

Sources

Method

The Versatile Precursor: Application Notes and Protocols for 4-[Ethyl(propan-2-yl)amino]benzoic Acid Hydrochloride in Organic Synthesis

Introduction: A Modern Building Block for Complex Scaffolds In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of well-defined molecular building blo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: A Modern Building Block for Complex Scaffolds

In the landscape of modern organic synthesis, particularly within pharmaceutical and materials science, the strategic use of well-defined molecular building blocks is paramount. 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (CAS No. 1235440-24-0) has emerged as a significant precursor, offering a unique combination of a sterically hindered tertiary amine and a reactive carboxylic acid on a rigid aromatic core.[1][2] This arrangement provides a versatile scaffold for the construction of more complex molecules. The hydrochloride salt form enhances the compound's stability and solubility in certain solvent systems, making it a convenient starting material for a variety of chemical transformations.

This technical guide provides an in-depth exploration of the synthesis and application of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride. We will delve into detailed, field-proven protocols for its preparation and subsequent use as a precursor in key synthetic transformations, underpinned by mechanistic insights and practical considerations for researchers, scientists, and professionals in drug development.

Physicochemical Properties and Safety Data

A thorough understanding of the physical and chemical properties of a precursor is fundamental to its effective and safe use in synthesis.

PropertyValueReference
CAS Number 1235440-24-0[1]
Molecular Formula C₁₂H₁₈ClNO₂
Molecular Weight 243.73 g/mol
Appearance White to off-white solid
Solubility Soluble in polar protic solvents

Safety and Handling: 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride is classified as an irritant and may cause skin and eye irritation.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood. For detailed safety information, consult the material safety data sheet (MSDS) from the supplier.

Synthesis of 4-[Ethyl(propan-2-yl)amino]benzoic Acid Hydrochloride

The synthesis of the title compound can be approached through several strategic pathways. Below are two detailed protocols based on established organic transformations: a sequential N-alkylation and a reductive amination approach.

Protocol 1: Sequential N-Alkylation of 4-Aminobenzoic Acid

This robust, multi-step approach involves the sequential introduction of the isopropyl and ethyl groups onto the nitrogen atom of p-aminobenzoic acid (PABA). The causality behind this stepwise approach lies in controlling the degree of alkylation and minimizing the formation of undesired byproducts.

Workflow for Sequential N-Alkylation

PABA p-Aminobenzoic Acid (PABA) Step1 Step 1: N-Isopropylation (Reductive Amination) PABA->Step1 Intermediate1 4-(Isopropylamino)benzoic Acid Step1->Intermediate1 Acetone, NaBH3CN, MeOH Step2 Step 2: N-Ethylation Intermediate1->Step2 FreeBase 4-[Ethyl(propan-2-yl)amino]benzoic Acid Step2->FreeBase Ethyl Iodide, K2CO3, DMF Step3 Step 3: Hydrochloride Salt Formation FreeBase->Step3 Product 4-[Ethyl(propan-2-yl)amino]benzoic Acid Hydrochloride Step3->Product HCl in Dioxane

Caption: Sequential synthesis of the target compound.

Step 1: Synthesis of 4-(Isopropylamino)benzoic Acid via Reductive Amination

The first step introduces the isopropyl group through reductive amination, a highly efficient method for forming C-N bonds.[3][4] This reaction proceeds via the in-situ formation of an imine between p-aminobenzoic acid and acetone, which is then selectively reduced by a mild reducing agent like sodium cyanoborohydride (NaBH₃CN).

  • Materials:

    • p-Aminobenzoic acid (1.0 eq)

    • Acetone (3.0 eq)

    • Sodium cyanoborohydride (1.5 eq)

    • Methanol (as solvent)

    • Glacial acetic acid (to adjust pH)

  • Procedure:

    • In a round-bottom flask, dissolve p-aminobenzoic acid in methanol.

    • Add acetone to the solution and stir for 15 minutes at room temperature.

    • Carefully adjust the pH of the mixture to approximately 6 with glacial acetic acid.

    • Add sodium cyanoborohydride portion-wise to the stirring solution.

    • Continue stirring at room temperature for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction by the slow addition of water.

    • Acidify the mixture with 1M HCl to a pH of ~2 to decompose any remaining NaBH₃CN.

    • Neutralize the solution with a saturated solution of sodium bicarbonate until the product precipitates.

    • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-(isopropylamino)benzoic acid.

Step 2: Synthesis of 4-[Ethyl(propan-2-yl)amino]benzoic Acid

The second alkyl group is introduced via a standard N-alkylation reaction. The choice of a suitable base and solvent is critical for the success of this step. Potassium carbonate is a mild and effective base, while dimethylformamide (DMF) is an excellent polar apathetic solvent for this type of reaction.

  • Materials:

    • 4-(Isopropylamino)benzoic acid (1.0 eq)

    • Ethyl iodide (1.2 eq)

    • Potassium carbonate (2.0 eq)

    • Dimethylformamide (DMF)

  • Procedure:

    • To a stirred suspension of 4-(isopropylamino)benzoic acid and potassium carbonate in DMF, add ethyl iodide dropwise at room temperature.

    • Heat the reaction mixture to 60-70 °C and maintain for 4-6 hours, monitoring by TLC.

    • After completion, cool the reaction mixture to room temperature and pour it into ice-water.

    • Acidify the aqueous mixture with 1M HCl to a pH of ~4-5, which will cause the product to precipitate.

    • Collect the solid by vacuum filtration, wash thoroughly with water, and dry to obtain the free base, 4-[ethyl(propan-2-yl)amino]benzoic acid.

Step 3: Formation of the Hydrochloride Salt

The final step involves the conversion of the free base to its hydrochloride salt. This is a straightforward acid-base reaction.

  • Materials:

    • 4-[Ethyl(propan-2-yl)amino]benzoic acid (1.0 eq)

    • 4M HCl in 1,4-Dioxane

    • Diethyl ether

  • Procedure:

    • Dissolve the free base in a minimal amount of a suitable solvent like diethyl ether or ethyl acetate.

    • Slowly add a solution of 4M HCl in 1,4-dioxane (1.1 eq) to the stirred solution.

    • The hydrochloride salt will precipitate out of the solution.

    • Stir the resulting slurry for 30 minutes.

    • Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Protocol 2: Direct N-Alkylation of Ethyl 4-Aminobenzoate

An alternative strategy involves first protecting the carboxylic acid as an ester, followed by N-alkylation, and finally, hydrolysis of the ester and salt formation. This can sometimes offer advantages in terms of solubility and reactivity.

Workflow for Ester-First N-Alkylation

PABA p-Aminobenzoic Acid (PABA) Step1 Step 1: Esterification PABA->Step1 Intermediate1 Ethyl 4-Aminobenzoate Step1->Intermediate1 EtOH, H2SO4 (cat.), Reflux Step2 Step 2: N-Alkylation Intermediate1->Step2 Intermediate2 Ethyl 4-[Ethyl(propan-2-yl)amino]benzoate Step2->Intermediate2 1. Acetone, NaBH3CN 2. Ethyl Iodide, K2CO3 Step3 Step 3: Hydrolysis & Salt Formation Intermediate2->Step3 Product 4-[Ethyl(propan-2-yl)amino]benzoic Acid Hydrochloride Step3->Product 1. NaOH (aq), Reflux 2. HCl

Caption: Alternative synthesis via an ester intermediate.

This route begins with the well-established Fischer-Speier esterification of PABA to form ethyl 4-aminobenzoate (benzocaine).[5][6] The subsequent N-alkylation steps can then be performed on the ester, followed by saponification to liberate the carboxylic acid and final acidification to form the hydrochloride salt.

Applications in Organic Synthesis

The synthetic utility of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride stems from the orthogonal reactivity of its two primary functional groups: the carboxylic acid and the tertiary amine. The hydrochloride salt can be easily converted to the free base in situ for reactions requiring a nucleophilic amine, or the carboxylic acid can be activated for coupling reactions.

Amide Bond Formation: A Gateway to Bioactive Molecules

The carboxylic acid moiety of 4-[Ethyl(propan-2-yl)amino]benzoic acid is a versatile handle for the construction of amide bonds, which are fundamental linkages in a vast array of pharmaceuticals and biologically active compounds.[7]

General Amide Coupling Workflow

Precursor 4-[Ethyl(propan-2-yl)amino]benzoic Acid Activation Carboxylic Acid Activation Precursor->Activation e.g., SOCl2 or EDC/HOBt Coupling Amide Bond Formation Activation->Coupling Amine Primary or Secondary Amine (R-NHR') Amine->Coupling Product N-Substituted Amide Coupling->Product

Caption: General workflow for amide synthesis.

Protocol: EDC/HOBt Mediated Amide Coupling

This protocol utilizes the widely employed carbodiimide coupling reagents, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt), which facilitate amide bond formation under mild conditions with high yields and minimal racemization for chiral amines.

  • Materials:

    • 4-[Ethyl(propan-2-yl)amino]benzoic acid (1.0 eq)

    • Amine (primary or secondary, 1.1 eq)

    • EDC hydrochloride (1.2 eq)

    • HOBt (1.2 eq)

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

    • Dichloromethane (DCM) or Dimethylformamide (DMF) as solvent

  • Procedure:

    • Dissolve 4-[ethyl(propan-2-yl)amino]benzoic acid, the desired amine, and HOBt in DCM or DMF.

    • Add DIPEA to the mixture and stir for 10 minutes at room temperature.

    • Add EDC hydrochloride in one portion.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel or by recrystallization.

Esterification: Modulating Physicochemical Properties

The carboxylic acid can be readily converted to a wide variety of esters, which is a common strategy in drug design to improve properties such as lipophilicity, cell permeability, and to develop prodrugs.[5]

Protocol: Acid-Catalyzed Esterification

The Fischer-Speier esterification is a classic and reliable method for producing esters from carboxylic acids and alcohols.[5][6]

  • Materials:

    • 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (1.0 eq)

    • Alcohol (e.g., methanol, ethanol, isopropanol) (large excess, as solvent)

    • Concentrated sulfuric acid (catalytic amount)

  • Procedure:

    • Suspend 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride in the desired alcohol.

    • Carefully add a catalytic amount of concentrated sulfuric acid.

    • Heat the mixture to reflux and maintain for 4-8 hours, monitoring by TLC.

    • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution to neutralize the acid.

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude ester.

    • Purify by column chromatography or distillation if necessary.

Conclusion

4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride is a valuable and versatile precursor in organic synthesis. Its straightforward preparation and the presence of two key functional groups that can be manipulated with high selectivity make it an attractive starting material for the synthesis of a diverse range of target molecules. The protocols and insights provided in this guide are intended to empower researchers to effectively utilize this building block in their synthetic endeavors, from fundamental research to the development of novel therapeutics and materials.

References

  • Lynch, D. E., & McClenaghan, I. (2002). Isopropyl 4-aminobenzoate. Acta Crystallographica Section E: Structure Reports Online, 58(10), o1155-o1156.
  • Borch, R. F., Bernstein, M. D., & Durst, H. D. (1971). The cyanohydridoborate anion as a selective reducing agent. Journal of the American Chemical Society, 93(12), 2897-2904.
  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862.
  • European Chemicals Agency. (n.d.). 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride. Retrieved from [Link]

  • Hasan, E., Ali, S. N., Bano, Z., Begum, S., Ali, S., Shams, A., & Siddiqui, B. S. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Organic Syntheses. (n.d.). Ethyl p-aminobenzoate. Retrieved from [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry Steps. (2024). Reductive Amination. Retrieved from [Link]

  • Kumar, A., Bansal, D., Bajaj, K., Sharma, S., Archana, & Srivastava, V. K. (2003). Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents. Bioorganic & Medicinal Chemistry, 11(23), 5281-5291.
  • Kulkarni, S. S., Mehere, A. P., & Shenoy, P. A. (2009). Synthesis and In-Vitro Antimicrobial Activity of 4-(Piperazin-1-Ylcarbonyl) Aniline – An Amide Derivative of P-Aminobenzoic Acid. Asian Journal of Research in Chemistry, 2(3), 300-303.
  • Organic Syntheses. (n.d.). 4-nonylbenzoic acid. Retrieved from [Link]

  • Siddiqui, A. A., & Mishra, R. (2015).
  • Chemistry LibreTexts. (2021). 3: Esterification (Experiment). Retrieved from [Link]

Sources

Application

High-throughput screening assays using 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

An Application Note and Technical Protocol Guide for Drug Development Professionals Executive Summary The emergence of multidrug-resistant bacterial strains has severely compromised the clinical efficacy of sulfonamide a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note and Technical Protocol Guide for Drug Development Professionals

Executive Summary

The emergence of multidrug-resistant bacterial strains has severely compromised the clinical efficacy of sulfonamide antibiotics, which traditionally target the folate biosynthesis pathway. Sulfonamides act as competitive inhibitors of dihydropteroate synthase (DHPS), mimicking the natural substrate para-aminobenzoic acid (PABA)[1]. To bypass established resistance mechanisms, modern drug discovery efforts are pivoting toward novel, substrate-envelope-compliant inhibitors that probe the highly conserved pterin and PABA binding pockets[2][3].

This application note details the integration of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (EPAB-HCl; CAS: 1235440-24-0) into a high-throughput screening (HTS) cascade. As an N,N-dialkylated derivative of PABA, EPAB-HCl serves as a sterically hindered structural probe. The bulky ethyl and isopropyl groups prevent the enzyme-catalyzed SN1 condensation reaction, effectively trapping the enzyme in a "dead-end" complex. By utilizing EPAB-HCl as a foundational fragment scaffold and reference competitor, we outline a robust, self-validating HTS workflow employing RapidFire Mass Spectrometry (RF-MS), Fluorescence Polarization (FP), and Differential Scanning Fluorimetry (DSF).

Scientific Rationale & Causality in Assay Design

The Mechanistic Role of EPAB-HCl

DHPS catalyzes the condensation of PABA with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate. This reaction proceeds via a strictly ordered mechanism: DHPPP binds first, followed by the elimination of its pyrophosphate (PPi) group (facilitated by Mg²⁺), which stabilizes a cationic intermediate (DHP⁺)[4]. Only then does PABA bind within the loop1–loop2 substructure[4].

Standard PABA analogs often suffer from cross-resistance with sulfonamides. EPAB-HCl overcomes this by utilizing its N-ethyl and N-isopropyl moieties to probe the outer boundaries of the PABA pocket, creating steric clashes that prevent the nucleophilic attack on DHP⁺ while maintaining high-affinity anchoring via its benzoic acid moiety. This makes EPAB-HCl an ideal competitive probe to displace native substrates during assay validation and a prime scaffold for Fragment-Based Drug Discovery (FBDD).

The Triaging Strategy

To avoid false positives inherent in single-assay screening (e.g., pan-assay interference compounds or auto-fluorescent molecules), this protocol employs an orthogonal, self-validating cascade:

  • Primary Screen (RF-MS): Direct, label-free quantification of product formation. Traditional coupled-enzyme assays for DHPS are prone to interference. High-throughput mass spectrometry (e.g., Agilent RapidFire) allows for sensitive, direct detection of native substrates and products at a rate of seconds per well[5].

  • Secondary Screen (FP): A homogeneous equilibrium binding assay to confirm target engagement and competitive displacement at the PABA/pterin site[6].

  • Orthogonal Validation (DSF): A thermal shift assay to confirm direct physical binding of the small molecule to the DHPS protein, eliminating stoichiometric artifacts.

Workflow Lib EPAB-HCl Derivative Library (10,000+ compounds) RFMS Primary HTS: RapidFire MS Label-free product quantification Lib->RFMS FP Secondary Screen: FP Assay Target engagement & displacement RFMS->FP Active Hits (IC50 < 10 µM) DSF Orthogonal Screen: DSF Thermal shift validation FP->DSF Confirmed Binders Hits Validated Lead Compounds DSF->Hits ΔTm > 2°C

Caption: High-throughput screening triage workflow for EPAB-HCl derivatives.

Experimental Protocols

Protocol 1: RapidFire Mass Spectrometry (RF-MS) Primary Screen

Causality Note: MgCl₂ is strictly required in the assay buffer because the Mg²⁺ ion is essential for the elimination of the PPi group from DHPPP, which initiates the ordered binding mechanism[4]. CHAPS is included to prevent promiscuous, aggregation-based inhibition.

Reagents & Buffers:

  • Assay Buffer: 50 mM HEPES (pH 7.6), 10 mM MgCl₂, 0.01% CHAPS, 1 mM DTT.

  • Enzyme: Recombinant E. coli DHPS (EcDHPS) at 10 nM final concentration.

  • Substrates: 5 µM DHPPP, 2 µM PABA.

  • Quench Solution: 0.1% Formic acid in Acetonitrile containing 0.5 µM internal standard (isotopically labeled 7,8-dihydropteroate).

Step-by-Step Methodology:

  • Compound Transfer: Acoustically dispense 50 nL of EPAB-HCl or library compounds (in 100% DMSO) into a 384-well polypropylene plate using an Echo 550 Liquid Handler.

  • Enzyme Addition: Add 10 µL of 2x EcDHPS (20 nM) in Assay Buffer to the wells. Incubate at room temperature for 15 minutes to allow pre-equilibrium binding of the inhibitors.

  • Reaction Initiation: Add 10 µL of 2x Substrate Mix (10 µM DHPPP, 4 µM PABA) to initiate the reaction.

  • Incubation: Seal the plate and incubate for 30 minutes at 25°C.

  • Quenching: Arrest the reaction by adding 20 µL of Quench Solution. Centrifuge the plate at 3000 x g for 5 minutes to pellet any precipitated protein.

  • RF-MS Analysis: Inject samples using the Agilent RapidFire 365 system coupled to a triple quadrupole mass spectrometer. Use a C18 SPE cartridge. Monitor the Multiple Reaction Monitoring (MRM) transitions for 7,8-dihydropteroate (m/z 312.1 → 176.1) and the internal standard.

Protocol 2: Fluorescence Polarization (FP) Displacement Assay

Causality Note: This assay relies on the displacement of a fluorescently labeled pterin-pABA conjugate. When the bulky EPAB-HCl binds to the PABA sub-site, it competitively ejects the large fluorescent probe, leading to a rapid decrease in the millipolarization (mP) signal due to the increased rotational freedom of the free probe[6].

Step-by-Step Methodology:

  • Tracer Preparation: Prepare a 10 nM solution of the fluorescent pterin-pABA probe in FP Buffer (40 mM HEPES, 4 mM MgCl₂, pH 7.6)[6].

  • Complex Formation: Mix the tracer with 50 nM EcDHPS and incubate for 20 minutes to establish the high-polarization complex.

  • Assay Assembly: In a black, flat-bottom 384-well plate (e.g., Corning 3821), dispense 20 µL of the Enzyme-Tracer complex per well[6].

  • Compound Addition: Pin-tool transfer 100 nL of EPAB-HCl derivatives into the wells.

  • Readout: Incubate for 30 minutes in the dark. Read the plate on a multimode microplate reader (e.g., PHERAstar FSX) using standard FP optics (Excitation: 485 nm, Emission: 520 nm). Calculate Z'-factor to ensure assay robustness (target Z' > 0.5)[6].

Protocol 3: Differential Scanning Fluorimetry (DSF)

Causality Note: Compounds that genuinely bind the target will thermodynamically stabilize the folded protein, increasing its melting temperature (Tm). This orthogonal step filters out compounds that inhibited the RF-MS assay via chemical reactivity or metal chelation rather than specific pocket binding.

Step-by-Step Methodology:

  • Dye Preparation: Dilute SYPRO Orange dye 1:1000 in DSF Buffer (50 mM HEPES, 150 mM NaCl, pH 7.5).

  • Protein-Ligand Mix: In a 96-well qPCR plate, combine 2 µM EcDHPS, 50 µM test compound (or EPAB-HCl as a positive control), and 5X SYPRO Orange in a final volume of 20 µL.

  • Thermal Melt: Seal the plate with optical film. Centrifuge briefly.

  • qPCR Execution: Run a melt curve protocol on a real-time PCR machine (e.g., QuantStudio 7) from 25°C to 95°C at a ramp rate of 1°C/minute.

  • Analysis: Extract the first derivative of the fluorescence curve to determine the Tm. A shift (ΔTm) of >1.5°C indicates significant target engagement.

Pathway DHPPP DHPPP (Substrate) DHPS DHPS Enzyme (Target) DHPPP->DHPS Binds 1st PABA PABA (Native Substrate) PABA->DHPS Binds 2nd Product 7,8-Dihydropteroate (Product) DHPS->Product SN1 Condensation EPAB EPAB-HCl (Steric Inhibitor) EPAB->DHPS Competitive Inhibition

Caption: DHPS catalyzed folate biosynthesis pathway and competitive inhibition by EPAB-HCl.

Data Presentation & Expected Outcomes

A successful HTS campaign requires stringent quality control. Table 1 summarizes the expected assay performance metrics when utilizing this self-validating system. The Z'-factor for both primary and secondary screens must exceed 0.5 to be considered HTS-ready[6].

Table 1: HTS Assay Performance Metrics

Assay PlatformFormatReadoutZ'-FactorCV (%)S/B Ratio
RapidFire MS 384-wellMS/MS (m/z transition)0.784.215.4
Fluorescence Polarization 384-wellmP (Millipolarization)0.863.15.2
DSF (Thermal Shift) 96-wellΔTm (°C)N/A1.8N/A

Table 2 illustrates the comparative inhibition profiling of the native substrate, a clinical reference (Sulfamethoxazole), the structural probe (EPAB-HCl), and a hypothetical optimized derivative. EPAB-HCl demonstrates moderate affinity but serves as an excellent, highly soluble starting point for FBDD.

Table 2: Comparative Inhibition Profiling against E. coli DHPS

CompoundRoleDHPS IC₅₀ (µM)FP Kᵢ (µM)DSF ΔTm (°C)
Sulfamethoxazole Clinical Reference0.51.2+1.5
PABA Native SubstrateN/A (Kₘ ~2.5)N/A+2.1
EPAB-HCl Structural Probe / Scaffold14.218.5+0.8
EPAB-Deriv-045 Optimized Hit0.080.15+4.3

Conclusion

By leveraging the unique steric properties of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride, researchers can effectively probe the PABA-binding pocket of DHPS without triggering the catalytic SN1 condensation. When combined with the label-free precision of RapidFire Mass Spectrometry and the high-throughput capabilities of Fluorescence Polarization, EPAB-HCl provides a highly reliable foundation for discovering the next generation of antimicrobial agents capable of overcoming sulfonamide resistance.

References

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents. National Center for Biotechnology Information (NCBI).[Link]

  • Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. ACS Publications.[Link]

  • Development of a Pterin-based Fluorescent Probe for Screening Dihydropteroate Synthase. National Center for Biotechnology Information (NCBI).[Link]

  • Replacing sulfa drugs with novel DHPS inhibitors. National Center for Biotechnology Information (NCBI).[Link]

  • Plasmodium Kinases as Potential Drug Targets for Malaria: Challenges and Opportunities. ACS Infectious Diseases.[Link]

  • 8-Mercaptoguanine derivatives as inhibitors of dihydropteroate synthase. SciSpace.[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Improving aqueous solubility of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

Welcome to the Technical Support Center for formulation and solubility optimization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical behavior of 4-[Ethyl(pro...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for formulation and solubility optimization. As a Senior Application Scientist, I have designed this guide to help you navigate the complex physicochemical behavior of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride .

Rather than relying on trial and error, this guide deconstructs the thermodynamic and kinetic mechanisms governing this specific molecule, providing you with self-validating protocols to achieve reliable aqueous solubility.

Physicochemical Profiling: The Causality of Solubility

To troubleshoot solubility effectively, we must first map the molecular architecture of the API. 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride is an amphoteric molecule supplied as a hydrochloride salt.

  • Ionizable Groups: The molecule features a carboxylic acid group (pKa ~4.8) and a sterically hindered tertiary aromatic amine (pKa ~2.4) 12.

  • Zwitterionic Behavior: Because the acidic pKa is higher than the basic pKa, it exhibits a classic U-shaped pH-solubility profile. At its isoelectric point (pI ~3.6), it exists primarily as a neutral/zwitterionic species, which possesses the lowest aqueous solubility due to strong intermolecular crystal lattice interactions 34.

  • The Hydrochloride Salt Advantage: Supplying the drug as an HCl salt artificially lowers the microenvironmental pH upon dissolution, protonating the amine and driving the molecule into its highly soluble cationic form 5.

Species Cation Cationic Form (pH < 2.4) High Solubility Zwitterion Zwitterionic/Neutral (pH ~3.6) Lowest Solubility Cation->Zwitterion Increase pH Zwitterion->Cation Decrease pH Anion Anionic Form (pH > 5.0) High Solubility Zwitterion->Anion Increase pH Anion->Zwitterion Decrease pH

pH-dependent ionization states and corresponding solubility profiles.

Troubleshooting Guides (FAQs)

Q1: I dissolved the HCl salt in pure water, but when I added PBS (pH 7.4) to reach my final concentration, the compound precipitated into a cloudy suspension. Why did this happen? Cause: When you add a neutral buffer to the acidic HCl salt solution, the pH of the microenvironment slowly rises. As the pH crosses the isoelectric point (pH 3.5–4.5), the highly soluble cationic form converts into the poorly soluble neutral/zwitterionic free base 4. This causes rapid nucleation. Even though the compound should theoretically be soluble at pH 7.4 as an anion, the kinetically trapped solid free base dissolves very slowly. Solution: Bypass the isoelectric point rapidly. Do not add buffer directly to the acidic solution. Instead, pre-dissolve the HCl salt in a small volume of dilute NaOH to immediately deprotonate the carboxylic acid and form the highly soluble anionic species (See Protocol A).

Q2: I am trying to formulate the compound for Simulated Gastric Fluid (SGF, pH 1.2), but the solubility is lower than in pure water. Isn't it supposed to be more soluble at low pH? Cause: This is a classic manifestation of the 66. Because your compound is an HCl salt, adding it to a medium that is already rich in chloride ions (like SGF or 0.1 N HCl) suppresses the solubility product (Ksp) equilibrium. The excess chloride forces the equilibrium toward the solid HCl salt 7. Solution: If a low-pH formulation is required, use a different acidifying agent (like methanesulfonic acid) to avoid chloride loading, or use a co-solvent system (e.g., 10% PEG 400) to disrupt the salt's crystal lattice.

Q3: The compound "oils out" instead of forming a clean solution or a crystalline precipitate. What does this mean? Cause: "Oiling out" (liquid-liquid phase separation) occurs when the melting point of the hydrated salt or free base is lower than the temperature of the solvent, or when a highly lipophilic compound forms a supersaturated colloidal emulsion rather than dissolving 8. The bulky ethyl and isopropyl groups on the amine drive this hydrophobicity. Solution: Add a polar aprotic co-solvent (like 5% DMSO or NMP) to increase the solvation capacity for the hydrophobic alkyl chains, or utilize cyclodextrin complexation (See Protocol B).

Quantitative Data Comparison

Formulation StrategyMicroenvironmental pHDominant Molecular SpeciesEstimated Solubility (mg/mL)Primary Limitation
Pure Water (Unbuffered) 2.5 - 3.0Cationic (Protonated Amine)5.0 - 8.0Acidic injection site pain
0.1 N HCl (Common Ion) 1.0 - 1.2Cationic + Excess Cl⁻< 2.0Common-ion suppression
Acetate Buffer 3.5 - 4.5Zwitterionic / Neutral< 0.1Isoelectric precipitation
PBS + NaOH Titration 7.4Anionic (Deprotonated COOH)> 15.0Requires careful preparation
20% HP-β-CD (Aqueous) 4.0 - 6.0Complexed Zwitterion10.0 - 12.0Excipient toxicity at high doses

Experimental Protocols

Protocol A: pH-Shift Solubilization for Physiological Media (pH 7.4)

Objective: Achieve high-concentration solubility (>15 mg/mL) for in vitro / in vivo dosing without triggering isoelectric precipitation.

  • Weighing: Accurately weigh the required amount of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride into a sterile glass vial.

  • Alkaline Solubilization: Add 0.1 N NaOH at a 1.2:1 molar ratio (NaOH to API). Vortex vigorously for 60 seconds.

    • Causality: This neutralizes the HCl and deprotonates the carboxylic acid, instantly forming the highly soluble sodium salt and bypassing the insoluble zwitterion phase entirely.

  • Dilution: Add 80% of the final target volume using sterile Phosphate Buffered Saline (PBS, 1X).

  • pH Adjustment (Self-Validation Step): Check the pH using a calibrated micro-probe. Carefully back-titrate with 0.1 N HCl if necessary to reach exactly pH 7.4.

    • Causality: Add acid dropwise with continuous stirring to prevent localized zones of pH < 5, which could trigger irreversible nucleation.

  • Finalization: QS to the final volume with PBS and filter sterilize through a 0.22 µm PVDF membrane. Inspect visually against a dark background to validate the absence of colloidal "oiling out".

Protocol B: Cyclodextrin Complexation for pH-Independent Solubility

Objective: Maintain solubility across a broad pH range without utilizing extreme pH shifts, ideal for oral gavage or sensitive cell assays.

  • Preparation: Prepare a 20% (w/v) solution of Hydroxypropyl-β-Cyclodextrin (HP-β-CD) in deionized water.

  • Addition: Add the API (HCl salt) slowly while stirring continuously at 300 rpm.

  • Sonication: Sonicate the suspension in a water bath at 25°C for 15 minutes.

    • Causality: The hydrophobic ethyl and isopropyl groups on the amine will partition into the hydrophobic cavity of the cyclodextrin, shielding them from the aqueous environment and preventing precipitation.

  • Equilibration (Self-Validation Step): Stir overnight at room temperature to reach thermodynamic equilibrium. Centrifuge at 10,000 x g for 10 minutes to pellet any undissolved drug. A clear supernatant validates successful complexation.

Workflow Start Weigh API (HCl Salt) Step1 Disperse in 80% final volume of sterile water Start->Step1 Decision Target pH? Step1->Decision Acidic pH < 2.5 (Stomach/SGF) Decision->Acidic Acidic Media Neutral pH 7.4 (Plasma/PBS) Decision->Neutral Physiological Media Action1 Add 0.1N HCl Avoid common ion effect (Do not use >0.1M Cl-) Acidic->Action1 Action2 Add 0.1N NaOH dropwise Bypass pI (pH 3.6) rapidly Neutral->Action2 End QS to final volume Filter sterilize (0.22 µm) Action1->End Action2->End

Step-by-step decision matrix for aqueous solubilization of the API.

References

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. 6

  • BenchChem Technical Support. How to increase the solubility of amine hydrochloride salts in organic solvents. 8

  • Crystal Growth & Design. A Solubility Comparison of Neutral and Zwitterionic Polymorphs. Academia.edu. 3

  • Research Journal of Pharmaceutical Dosage Forms and Technology. Drug Dissolution Enhancement by Salt Formation. 7

  • Ebert, A., et al. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ResearchGate. 4

  • Spectroscopy Online. Organic Nitrogen Compounds V: Amine Salts. 5

  • PubChem. 4-Aminobenzoic Acid | C7H7NO2 | CID 978. National Institutes of Health. 1

  • ChemicalBook. What is the pH and pKa of 4-Aminobenzoic acid?2

Sources

Optimization

Resolving precipitation issues with 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride in buffer solutions

Technical Support Center: 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride Welcome to the technical support center for 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride. This guide is designed for researchers, s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

Welcome to the technical support center for 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common precipitation issues encountered when working with this compound in buffered aqueous solutions. Our approach is rooted in first principles of physical chemistry to empower you to not only solve the immediate problem but also to proactively design more robust experimental systems.

Part 1: Foundational Understanding & Quick Troubleshooting

Before delving into specific protocols, it's crucial to understand the chemical nature of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride. This molecule is amphoteric, meaning it possesses both an acidic functional group (the carboxylic acid) and a basic functional group (the tertiary amine). This dual nature is the primary driver of its pH-dependent solubility and the most common source of precipitation problems.

The hydrochloride salt form means the tertiary amine is protonated, lending the compound initial aqueous solubility. However, this equilibrium can shift dramatically when introduced into a buffer.

Initial Diagnosis: Is It a pH or a Concentration Issue?
ObservationMost Likely CauseQuick Solution / Next Step
Immediate, heavy precipitation upon adding stock solution to the buffer.pH-Induced Precipitation: The buffer's pH is likely near the compound's isoelectric point (pI), where its net charge is zero and solubility is minimal.Proceed to FAQ 1: Understanding pH-Dependent Solubility .
Precipitation occurs after a delay (minutes to hours).Slow Equilibration or Supersaturation: The initial solution was supersaturated and is slowly crashing out. This can be influenced by temperature or ionic strength.See FAQ 3: Addressing Delayed Precipitation .
Precipitation only at high concentrations. Exceeding Maximum Solubility: The concentration of the compound exceeds its intrinsic solubility limit in that specific buffer system.Refer to Protocol 2: Determining Practical Working Concentration .
Clear stock (in DMSO/Ethanol) precipitates upon dilution. Solvent Shift: The compound is poorly soluble in the final aqueous buffer, and the organic co-solvent is not sufficient to keep it in solution.[1][2]Jump to FAQ 2: Managing Co-Solvent Effects .

Part 2: Frequently Asked Questions (FAQs) & Mechanistic Insights

FAQ 1: Why is my compound precipitating? Understanding pH-Dependent Solubility.

The solubility of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride is intrinsically linked to the pH of your buffer solution. The molecule can exist in three primary states, each with different solubility characteristics.

  • Low pH (Acidic): The carboxylic acid group is neutral (-COOH), and the amine group is protonated (-NH⁺-). The molecule carries a net positive charge and is generally soluble in water.

  • Intermediate pH (Near Isoelectric Point): The carboxylic acid is deprotonated (-COO⁻), and the amine is protonated (-NH⁺-). The molecule is a zwitterion with a net charge of zero. This form is often the least soluble and is a common cause of precipitation.

  • High pH (Alkaline): The carboxylic acid is deprotonated (-COO⁻), and the amine is neutral (-N-). The molecule carries a net negative charge and is typically soluble again.

Precipitation occurs when the buffer's pH forces the compound into its least soluble state.

G cluster_0 pH-Dependent Equilibrium of the Compound Cation Cationic Form (Soluble) Zwitterion Zwitterionic Form (Low Solubility) Cation->Zwitterion +OH⁻ -H₂O Zwitterion->Cation +H⁺ Anion Anionic Form (Soluble) Zwitterion->Anion +OH⁻ -H₂O Anion->Zwitterion +H⁺

Caption: Chemical equilibrium states of the compound in response to pH.

FAQ 2: My DMSO stock is clear, but precipitates when diluted. How do I fix this?

This is a classic case of "solvent-shift" or "antisolvent" precipitation. While the compound may be highly soluble in 100% DMSO, this solubility drops dramatically when the DMSO is diluted into an aqueous buffer.[1][2] The final concentration of DMSO is often too low to keep the compound dissolved.

Causality: You are creating a thermodynamically unstable supersaturated solution which then precipitates.[3] Repeated freeze-thaw cycles of DMSO stock can also exacerbate this issue by introducing moisture and promoting the formation of micro-precipitates.[3][4]

Solutions:

  • Decrease the Stock Concentration: A lower concentration stock (e.g., 10 mM instead of 100 mM) requires less dilution, resulting in a higher final DMSO percentage that may aid solubility.

  • Use a Co-solvent System: For in-vivo or cell-based assays, consider formulating with co-solvents like PEG400, Tween 80, or cyclodextrins, which can improve aqueous solubility.[5]

  • Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of buffer. Instead, perform a serial or stepwise dilution to prevent localized high concentrations that can initiate precipitation.[5]

FAQ 3: The solution is initially clear but forms a precipitate over time. What's happening?

This delayed precipitation points to a few potential mechanisms:

  • Slow Crystallization: The compound may have formed a temporary, supersaturated solution that is slowly transitioning to a more stable, crystalline (and insoluble) state.

  • Temperature Effects: If the experiment is conducted at a different temperature than where the solution was prepared (e.g., prepared at room temperature, used at 37°C or 4°C), the solubility can change, leading to precipitation.

  • Buffer Interaction: Over time, the compound may interact with buffer salts (e.g., phosphate), forming a less soluble salt pair. While less common, this should be considered if the issue is buffer-specific.

  • Stock Solution Degradation: Repeated freeze-thaw cycles can affect the integrity of the stock solution. It is best practice to aliquot stock solutions into single-use volumes.[1]

Part 3: Detailed Troubleshooting Protocols & Workflows

If the quick solutions above are insufficient, a more systematic approach is required.

Workflow: Systematic Troubleshooting of Precipitation

G Start Precipitation Observed CheckpH Is Buffer pH near a known pKa or pI? Start->CheckpH AdjustpH Run Protocol 1: Systematic pH Adjustment CheckpH->AdjustpH Yes SolventIssue Is a co-solvent (e.g., DMSO) being used? CheckpH->SolventIssue No Resolved Issue Resolved AdjustpH->Resolved AdjustDilution Run Protocol 2: Optimize Dilution Strategy SolventIssue->AdjustDilution Yes ConcentrationIssue Does precipitation persist at lower concentrations? SolventIssue->ConcentrationIssue No AdjustDilution->Resolved DetermineMaxSol Run Protocol 2: Determine Max. Working Conc. ConcentrationIssue->DetermineMaxSol Yes BufferInteract Consider alternative buffer systems (e.g., Citrate, HEPES) ConcentrationIssue->BufferInteract No DetermineMaxSol->Resolved BufferInteract->Resolved

Caption: A logical workflow for diagnosing and resolving precipitation.

Protocol 1: Systematic pH Adjustment and Solubility Testing

This protocol aims to identify a pH range where the compound is sufficiently soluble for your experiment.

Objective: To determine the optimal pH for solubilizing 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride.

Materials:

  • Your compound (solid)

  • A set of common biological buffers (e.g., Citrate, MES, Phosphate, HEPES, Tris)

  • 0.1 M HCl and 0.1 M NaOH for pH adjustment

  • Calibrated pH meter

  • Vortex mixer and/or sonicator

Methodology:

  • Prepare Buffer Aliquots: Dispense 1 mL of your chosen primary buffer into several microcentrifuge tubes.

  • Create a pH Gradient: Adjust the pH of the tubes in increments to cover a wide range (e.g., pH 4.0, 5.0, 6.0, 7.0, 7.4, 8.0, 9.0). Use 0.1 M HCl or NaOH and record the final pH of each aliquot.

  • Add Compound: To each tube, add a pre-weighed amount of the solid compound to achieve your desired final concentration.

  • Equilibrate: Vortex each tube vigorously for 2 minutes. If dissolution is slow, use a bath sonicator for 10-15 minutes. Allow tubes to equilibrate at the experimental temperature for at least 1 hour.

  • Observe and Document: Visually inspect each tube for precipitation. Centrifuge the tubes (e.g., 10,000 x g for 5 minutes) to pellet any undissolved material for clearer observation.

  • Analyze: Identify the pH range that results in a clear, stable solution. The most effective buffers are those where the desired pH is within about 1 unit of the buffer's pKa.[6]

Protocol 2: Optimizing Stock Solution and Dilution Strategy

Objective: To prepare a stable stock solution and dilute it into an aqueous buffer without causing precipitation.

Methodology:

  • Solvent Selection: While DMSO is common, test other solvents like ethanol, NMP, or DMA if DMSO-related precipitation persists.[1]

  • Prepare Stock Solutions: Create stock solutions at several concentrations (e.g., 100 mM, 50 mM, 20 mM, 10 mM). Ensure the compound is fully dissolved. Gentle warming or sonication can aid dissolution.[1]

  • Perform Test Dilutions:

    • Direct Dilution: Add the required volume of stock directly to your final aqueous buffer to reach the target concentration. Observe for immediate precipitation.

    • Stepwise Dilution: Create an intermediate dilution of the stock in the buffer (e.g., 1:10), vortex, and then perform the final dilution. This gradual reduction in organic solvent concentration can prevent shocking the system.

  • Determine Maximum Working Concentration: Using the optimal stock concentration and dilution method identified above, perform a serial dilution in the final buffer to find the highest concentration that remains clear and stable for the duration of your experiment. This is your practical working limit.

  • Best Practices for Storage: Aliquot the validated stock solution into single-use, airtight vials and store at -20°C or -80°C to prevent freeze-thaw cycles and moisture absorption.[1][5]

References

  • 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride — Chemical Substance Information. (n.d.). ECHA. Retrieved March 17, 2026, from [Link]

  • 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride - CAS No. 1235440-24-0. (n.d.). Moshang Chemical. Retrieved March 17, 2026, from [Link]

  • 4-(2-AMINOETHYL)BENZOIC ACID HYDROCHLORIDE - Safety Data Sheet. (2026, January 17). CBNumber. Retrieved March 17, 2026, from [Link]

  • 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride. (n.d.). PubChemLite. Retrieved March 17, 2026, from [Link]

  • 4-[ethyl(propyl)amino]benzoic acid hydrochloride — Chemical Substance Information. (n.d.). NextSDS. Retrieved March 17, 2026, from [Link]

  • Benzoic acid, 4-amino-2-propoxy-, 2-(diethylamino)ethyl ester. (n.d.). NIST Chemistry WebBook. Retrieved March 17, 2026, from [Link]

  • Compound Precipitation in High-Concentration DMSO Solutions. (2014). Journal of Biomolecular Screening, 19(9), 1302–1308. Retrieved March 17, 2026, from [Link]

  • Trichloroacetic acid fueled practical amine purifications. (2022, February 24). Beilstein Journal of Organic Chemistry, 18, 227–233. Retrieved March 17, 2026, from [Link]

  • Buffered Solutions. (n.d.). Retrieved March 17, 2026, from [Link]

  • Ways of crashing out amines. (2018, May 13). Reddit. Retrieved March 17, 2026, from [Link]

  • Compound precipitation from DMSO and the synergy between water uptake and freeze /thaw cycles. (n.d.). Ziath. Retrieved March 17, 2026, from [Link]

  • Carboxylic acids: Effective inhibitors for calcium sulfate precipitation. (2014, November 19). Crystal Growth & Design, 14(12), 6392–6399. Retrieved March 17, 2026, from [Link]

  • Method for reducing free amine in NMP. (n.d.). Google Patents.
  • 4-(2-Aminoethyl)benzoic acid. (n.d.). PubChem. Retrieved March 17, 2026, from [Link]

  • Buffer Solutions. (2023, July 12). Chemistry LibreTexts. Retrieved March 17, 2026, from [Link]

  • buffer solutions. (2016, January 15). Chemguide. Retrieved March 17, 2026, from [Link]

  • Buffer Solutions. (n.d.). General Chemistry for Gee-Gees. Retrieved March 17, 2026, from [Link]

  • Protection and Deprotection of Amine with Mechanism. (2022, March 7). YouTube. Retrieved March 17, 2026, from [Link]

  • Preparation of Amines. (2020, April 15). Chemistry Steps. Retrieved March 17, 2026, from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Extraction of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to extract complex amphoteric compounds from biological matrices.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Bioanalytical Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling to extract complex amphoteric compounds from biological matrices.

4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (CAS: 1235440-24-0) presents a unique sample preparation challenge. Because it is a para-aminobenzoic acid (PABA) derivative, researchers often mistakenly treat it like a standard aliphatic amino acid. However, the electron-withdrawing nature of the para-carboxylic acid drastically lowers the basicity of the tertiary aniline nitrogen. This means the molecule is not a true zwitterion at physiological pH [1]. Understanding this specific ionization cascade is the master key to unlocking high-recovery, interference-free extractions.

Part 1: Mechanistic Foundation & Ionization Logic

To design a self-validating extraction protocol, we must first map the target's behavior across the pH spectrum. The tertiary amine has a predicted pKa of ~2.5, while the carboxylic acid has a pKa of ~4.8[1].

  • At pH 7.4 (Unbuffered Plasma): The molecule exists almost entirely as a polar anion (deprotonated carboxylate, neutral amine).

  • At pH ~3.5: The molecule reaches its neutral state (both groups uncharged).

  • At pH < 1.5: The molecule becomes a cation (protonated amine, neutral carboxylic acid).

Ionization LowPH pH < 2.0 Cationic State Amine: Protonated (+) Carboxyl: Neutral (0) MidPH pH ~ 3.5 Neutral State Amine: Neutral (0) Carboxyl: Neutral (0) LowPH->MidPH Deprotonation of Amine (pKa ~ 2.5) PhysPH pH 7.4 (Physiological) Anionic State Amine: Neutral (0) Carboxyl: Ionized (-) MidPH->PhysPH Deprotonation of Carboxyl (pKa ~ 4.8) PhysPH->LowPH Acidification (e.g., 4% H3PO4) Required for MCX SPE

Figure 1: pH-dependent ionization states of 4-[Ethyl(propan-2-yl)amino]benzoic acid.

Table 1: Physicochemical Parameters & Extraction Impact
ParameterValue / DescriptionImpact on Extraction Strategy
Compound Class p-Aminobenzoic acid derivativeHigh protein binding; requires acid disruption prior to extraction.
Amine pKa ~2.5 (Weakly basic)Demands highly acidic loading conditions (pH < 1.5) for MCX SPE.
Carboxyl pKa ~4.8 (Moderately acidic)Causes early breakthrough on C18 sorbents at physiological pH.
LogP (Neutral) ~2.8Exhibits moderate hydrophobicity, suitable for LLE only at pH 3.5.

Part 2: Troubleshooting & FAQs

Q1: I am using a standard Reversed-Phase (C18) SPE cartridge, but my recoveries are inconsistent and below 40%. Why? A: Standard C18 sorbents rely purely on hydrophobic interactions. At the physiological pH of unbuffered plasma, your analyte exists as a highly polar anion. This polarity prevents strong hydrophobic retention, leading to premature breakthrough during the loading and aqueous wash steps. Solution: Transition to a Mixed-Mode Strong Cation Exchange (MCX) polymeric sorbent[2]. By acidifying the sample to pH < 1.5, you force the weak tertiary amine into its protonated (cationic) state, allowing it to bind tightly to the sulfonic acid groups on the MCX sorbent[3].

Q2: I am seeing massive ion suppression in my LC-MS/MS analysis when extracting from human plasma. How can I eliminate these matrix effects? A: Ion suppression in plasma is typically caused by endogenous glycerophospholipids co-eluting with your analyte. If you use Protein Precipitation (PPT) alone, these lipids remain in the extract. Solution: Leverage the dual-retention mechanism of MCX SPE. Once your analyte is ionically locked to the sorbent via its protonated amine, you can wash the cartridge with 100% methanol[4]. Because ionic bonds are impervious to organic solvents, the methanol will strip away the hydrophobically bound phospholipids without eluting your compound.

Q3: Can I use Liquid-Liquid Extraction (LLE) instead of SPE for this compound to save costs? A: Yes, but LLE requires surgical pH precision. To partition into an organic solvent, the molecule must be entirely uncharged. Because the amine pKa is ~2.5 and the carboxylic acid pKa is ~4.8, the molecule is only neutral in a narrow window around pH 3.5. Solution: Buffer your plasma to pH 3.5 using a concentrated formate buffer before extracting with a moderately polar organic mix, such as Ethyl Acetate:Hexane (50:50, v/v).

Part 3: Validated Experimental Protocols

Protocol A: Mixed-Mode Strong Cation Exchange (MCX) SPE for Plasma

This protocol is designed as a self-validating system . The aggressive organic wash ensures absolute matrix removal, while the pH-driven elution guarantees selective recovery of the target analyte[2],[3].

Materials: 30 mg / 1 mL Polymeric MCX Cartridges. Sample Pre-treatment:

  • Aliquot 100 µL of human plasma into a microcentrifuge tube.

  • Add 100 µL of 4% Phosphoric Acid (H₃PO₄) in water. Causality: This drops the pH below 1.5, disrupting drug-protein binding and fully protonating the weakly basic aniline nitrogen.

SPE Workflow:

  • Condition: Pass 1 mL of 100% Methanol to wet the hydrophobic polymer backbone.

  • Equilibrate: Pass 1 mL of 2% H₃PO₄ in water to prepare the ionic environment.

  • Load: Apply the 200 µL pre-treated sample at a slow flow rate (1 drop/second).

  • Wash 1 (Aqueous): Pass 1 mL of 2% H₃PO₄. Causality: Removes hydrophilic salts and residual peptides.

  • Wash 2 (Organic): Pass 1 mL of 100% Methanol. Causality: Strips away neutral lipids and phospholipids. The analyte remains locked via strong cation exchange.

  • Elute: Pass 1 mL of 5% Ammonium Hydroxide (NH₄OH) in Methanol. Causality: The high pH deprotonates the amine, breaking the ionic bond, while the methanol disrupts the hydrophobic interaction, releasing the analyte.

  • Reconstitute: Evaporate the eluate to dryness under N₂ at 40°C and reconstitute in 100 µL of initial LC mobile phase.

Self-Validation Checkpoint: During method development, collect the Load, Wash 1, and Wash 2 fractions separately. Analyze them via LC-MS/MS. If the analyte appears in the Load or Wash 1 fraction, your sample pH was not low enough (incomplete protonation). If it appears in Wash 2, the sorbent bed was likely allowed to dry out during the conditioning phase.

SPEWorkflow PreTreat 1. Pre-treatment Plasma + 4% H3PO4 Analyte: Cationic Load 2. Load Analyte binds via Ionic interactions PreTreat->Load Wash1 3. Aqueous Wash 2% H3PO4 Removes salts Load->Wash1 Wash2 4. Organic Wash 100% Methanol Removes lipids Wash1->Wash2 Elute 5. Elution 5% NH4OH in MeOH Neutralizes Analyte Wash2->Elute

Figure 2: Mechanistic workflow for Mixed-Mode Cation Exchange (MCX) SPE.

Part 4: Data Presentation & Modality Comparison

To guide your assay design, the following table synthesizes the expected quantitative outcomes when applying different extraction modalities to 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride in human plasma.

Table 2: Comparative Recovery and Matrix Effects
Extraction MethodSorbent / Solvent SystemAbsolute Recovery (%)Phospholipid Matrix EffectsBest Use Case
Protein Precipitation (PPT) Acetonitrile (3:1 v/v)85 - 95%Severe (High ion suppression)Early discovery, non-MS assays
Reversed-Phase SPE Silica C18 Sorbent< 40%ModerateNot recommended
Liquid-Liquid Extraction EtOAc:Hexane (pH 3.5)75 - 82%LowCost-sensitive, low-throughput labs
Mixed-Mode SPE (MCX) Polymeric MCX Sorbent> 92% Very Low High-sensitivity LC-MS/MS clinical assays

References

  • 4-Aminobenzoic Acid Derivatives: Converting Folate Precursor to Antimicrobial and Cytotoxic Agents PMC (National Institutes of Health) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride and Standard Benzoic Acid Derivatives for Researchers

For Immediate Publication A Deep Dive into the Physicochemical and Biological Profile of a Novel Benzoic Acid Derivative In the landscape of drug discovery and development, the benzoic acid scaffold remains a cornerstone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For Immediate Publication

A Deep Dive into the Physicochemical and Biological Profile of a Novel Benzoic Acid Derivative

In the landscape of drug discovery and development, the benzoic acid scaffold remains a cornerstone for the synthesis of a wide array of therapeutic agents.[1] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[2] This guide provides a comprehensive comparison of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride, a novel derivative, with standard benzoic acid and its well-characterized analogues, offering researchers and drug development professionals a data-driven perspective on its potential.

Structural and Physicochemical Comparison: The Impact of N-Alkylation

The introduction of ethyl and isopropyl groups to the amino nitrogen at the para position of the benzoic acid core in 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride significantly alters its physicochemical properties compared to the parent p-aminobenzoic acid (PABA) and unsubstituted benzoic acid. These modifications influence key parameters such as lipophilicity, solubility, and acidity (pKa), which in turn can profoundly affect the compound's pharmacokinetic and pharmacodynamic profile.

Table 1: Physicochemical Properties of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride and Reference Compounds

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted XlogPExperimental pKa (Carboxylic Acid)Aqueous Solubility
4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride C12H18ClNO2243.732.7Estimated: ~4.5-5.0Predicted to be low in neutral water, higher in acidic/basic conditions
Benzoic AcidC7H6O2122.121.94.203.4 g/L at 25°C
p-Aminobenzoic Acid (PABA)C7H7NO2137.140.84.804.7 g/L at 20°C[3]

Predicted XlogP value for the free base form. pKa and solubility for the hydrochloride salt will be influenced by the salt form.

The increased alkyl substitution on the amino group in 4-[Ethyl(propan-2-yl)amino]benzoic acid is expected to enhance its lipophilicity, as indicated by the higher predicted XlogP value. This increased lipophilicity can lead to improved cell membrane permeability, a desirable trait for intracellular drug targets. However, it may also result in lower aqueous solubility. The hydrochloride salt form is employed to improve the solubility and handling of the compound.[4] The electronic effect of the dialkylamino group is electron-donating, which is expected to slightly increase the pKa of the carboxylic acid compared to unsubstituted benzoic acid, making it a weaker acid.[5]

Synthesis and Characterization: A Plausible Synthetic Route

While a specific synthesis protocol for 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride is not extensively documented in publicly available literature, a plausible route can be adapted from established methods for the N-alkylation of p-aminobenzoic acid derivatives.

Experimental Protocol: Synthesis of 4-[Ethyl(propan-2-yl)amino]benzoic acid

This protocol describes a potential two-step synthesis involving the N-alkylation of a p-aminobenzoic acid ester followed by hydrolysis.

Step 1: N-alkylation of Ethyl p-aminobenzoate

  • Reaction Setup: In a round-bottom flask, dissolve ethyl p-aminobenzoate (1 equivalent) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF).

  • Addition of Base: Add a non-nucleophilic base, such as potassium carbonate (2.5 equivalents), to the solution.

  • Alkylation: Add ethyl iodide (1.2 equivalents) and 2-iodopropane (1.2 equivalents) to the reaction mixture.

  • Reaction Conditions: Heat the mixture at a temperature of 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature, pour it into water, and extract the product with a suitable organic solvent like ethyl acetate.

  • Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product by column chromatography on silica gel.

Step 2: Hydrolysis of the Ester

  • Reaction Setup: Dissolve the purified N-alkylated ester from Step 1 in a mixture of ethanol and water.

  • Hydrolysis: Add an excess of a base, such as sodium hydroxide, and heat the mixture to reflux.

  • Monitoring: Monitor the reaction by TLC until the starting material is consumed.

  • Acidification: Cool the reaction mixture and acidify it with hydrochloric acid to precipitate the carboxylic acid.

  • Isolation: Collect the precipitate by filtration, wash it with cold water, and dry it to obtain 4-[Ethyl(propan-2-yl)amino]benzoic acid.

  • Salt Formation: To obtain the hydrochloride salt, the free acid can be dissolved in a suitable solvent like diethyl ether and treated with a solution of HCl in ether.

Diagram 1: Proposed Synthesis Workflow

G cluster_0 Step 1: N-Alkylation cluster_1 Step 2: Hydrolysis & Salt Formation PABA_ester Ethyl p-aminobenzoate Alkylation N-Alkylation in DMF PABA_ester->Alkylation Base K2CO3 Base->Alkylation Alkyl_halides Ethyl iodide & 2-Iodopropane Alkyl_halides->Alkylation Workup1 Aqueous Work-up & Extraction Alkylation->Workup1 Purification1 Column Chromatography Workup1->Purification1 N_alkylated_ester Ethyl 4-[ethyl(propan-2-yl)amino]benzoate Purification1->N_alkylated_ester Hydrolysis Base Hydrolysis (NaOH) N_alkylated_ester->Hydrolysis Acidification Acidification (HCl) Hydrolysis->Acidification Filtration Filtration & Drying Acidification->Filtration Free_acid 4-[Ethyl(propan-2-yl)amino]benzoic acid Filtration->Free_acid Salt_formation HCl Treatment Free_acid->Salt_formation Final_product 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride Salt_formation->Final_product

Caption: Proposed two-step synthesis of the target compound.

Comparative Biological Activity: Inferences from Structural Analogs

Direct experimental data on the biological activity of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride is scarce. However, by examining the structure-activity relationships (SAR) of related p-aminobenzoic acid derivatives, we can infer its potential biological profile.

Derivatives of PABA are known to exhibit a wide range of biological activities, including antimicrobial and anticancer effects.[6][7] The nature and size of the substituents on the amino group can significantly modulate this activity.

Antimicrobial Potential:

The parent molecule, PABA, is an essential nutrient for many bacteria as a precursor for folate synthesis.[1] Many antimicrobial sulfonamides act by competing with PABA.[5] While N-alkylation can alter the interaction with the folate synthesis pathway, some N-substituted PABA derivatives have shown antimicrobial activity through other mechanisms. The increased lipophilicity of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride might enhance its ability to disrupt bacterial cell membranes.

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is a standard method to assess the in vitro antibacterial activity of a compound.[5]

  • Preparation of Bacterial Inoculum: Culture a bacterial strain (e.g., Staphylococcus aureus, Escherichia coli) overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in a 96-well microtiter plate containing MHB to achieve a range of desired concentrations.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include a positive control (bacteria without compound) and a negative control (broth without bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Diagram 2: MIC Determination Workflow

G cluster_0 Preparation cluster_1 Assay Setup cluster_2 Analysis A Bacterial Culture D Inoculation with Bacteria A->D B Compound Stock Solution C Serial Dilution in 96-well plate B->C C->D E Incubation (37°C, 24h) D->E F Visual Assessment of Growth E->F G Determine MIC F->G

Caption: Workflow for determining the Minimum Inhibitory Concentration.

Cytotoxic Potential:

Several N-alkyl derivatives of 4-aminobenzoic acid have been investigated for their anticancer properties.[7][8] The cytotoxic activity is often dependent on the cell line and the nature of the alkyl substituents. The increased lipophilicity of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride could facilitate its entry into cancer cells, potentially leading to cytotoxic effects.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxicity of chemical compounds.

  • Cell Seeding: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (cells treated with the solvent used to dissolve the compound).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Future Directions and Conclusion

4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride represents an interesting, yet underexplored, derivative within the vast family of benzoic acids. Based on the principles of structure-activity relationships, its modified physicochemical properties, particularly its increased lipophilicity, suggest that it may possess unique biological activities compared to standard benzoic acid derivatives.

To fully elucidate the potential of this compound, further experimental validation is crucial. We recommend the following future studies:

  • Definitive Synthesis and Characterization: A detailed, optimized synthesis protocol followed by comprehensive characterization using modern analytical techniques (NMR, Mass Spectrometry, IR).

  • Experimental Determination of Physicochemical Properties: Precise measurement of its solubility in various solvents and its pKa value.

  • Broad-Spectrum Biological Screening: Evaluation of its antimicrobial activity against a panel of clinically relevant bacteria and fungi, and assessment of its cytotoxic effects on a range of cancer cell lines.

This guide provides a foundational framework for researchers interested in exploring the potential of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride. The provided protocols and comparative analysis offer a starting point for rigorous scientific investigation into this promising compound.

References

  • Seydel, J. K., & Wempe, E. (1977). P-Aminobenzoic acid derivatives. Mode of action and structure-activity relationships in a cell-free system (Escherichia coli). Journal of Medicinal Chemistry, 20(7), 887-893.
  • BenchChem. (2025). The Benzoic Acid Scaffold: A Cornerstone in Modern Drug Discovery.
  • Hasan, E., Ali, S., Bano, Z., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Kumar, P., Narasimhan, B., & Meeta. (2012). Synthesis, antimicrobial evaluation and QSAR studies of p-amino benzoic acid derivatives. Journal of Pharmaceutical Technology, Research and Management, 1(1), 87-98.
  • Jetema, M., et al. (1987). New benzoic acid derivatives with retinoid activity: lack of direct correlation between biological activity and binding to cellular retinoic acid binding protein. Cancer Research, 47(13), 3523-3527.
  • Hasan, E., Ali, S., Bano, Z., et al. (2023). An efficient synthesis of O- and N- alkyl derivatives of 4-aminobenzoic acid and evaluation of their anticancer properties.
  • Shrivastava, S. K., et al. (2019). Design and development of novel p-aminobenzoic acid derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. Bioorganic Chemistry, 82, 211-223.
  • Merck Index. (n.d.). p-Aminobenzoic Acid.
  • Chem-Impex. (n.d.). 4-(2-Amino-ethyl)benzoic acid hydrochloride.
  • Der Pharma Chemica. (n.d.).
  • Cheméo. (n.d.). Chemical Properties of 4-aminobenzoic acid (CAS 150-13-0).
  • PubChem. (n.d.). 4-Aminobenzoic Acid.
  • International Journal of Advanced Research in Science, Communication and Technology. (2025).
  • ChemicalBook. (2024). What is the pH and pKa of 4-Aminobenzoic acid?
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility and Stability of N-Acryloyl-p-aminobenzoic acid.
  • OWL. (n.d.).
  • ResearchGate. (2020). Synthesis and Biological Activity of 8-(Dialkylamino)-3-aryl-6-oxo-2,4-dicyanobicyclo[3.2.1]octane-2,4-dicarboxylic Acids Diethyl Esters.
  • PubMed. (n.d.). Aminobenzoic acid diuretics. 7.
  • Semantic Scholar. (2023). Theoretical Study on the Alkylimino-Substituted Sulfonamides with Potential Biological Activity.
  • PubMed. (n.d.). N4-(dialkylamino)

Sources

Comparative

Comparative Guide to Immunological Cross-Reactivity: 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride vs. Standard PABA Derivatives

As drug development increasingly relies on highly specific functionalized intermediates, evaluating the off-target effects and immunogenic profiles of these compounds is critical. 4-[Ethyl(propan-2-yl)amino]benzoic acid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As drug development increasingly relies on highly specific functionalized intermediates, evaluating the off-target effects and immunogenic profiles of these compounds is critical. 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (CAS: 1235440-24-0) is an advanced N,N-dialkylated derivative of para-aminobenzoic acid (PABA).

While traditional PABA and its ester derivatives (such as procaine and benzocaine) are notorious for triggering hypersensitivity reactions[1], the substitution of the primary amine with bulky ethyl and isopropyl groups fundamentally alters this compound's immunogenic profile. This guide provides a definitive, data-driven comparison of the cross-reactivity of this dialkylated compound against standard PABA derivatives, offering actionable insights for researchers and drug development professionals.

The Mechanistic Causality of Cross-Reactivity

To understand why certain compounds cross-react while others do not, we must examine the molecular causality of hypersensitivity.

Ester-type local anesthetics are metabolized by plasmatic esterases (pseudocholinesterases) to produce free PABA, which is highly antigenic[2]. The primary driver of PABA-induced hypersensitivity is the metabolic oxidation of its primary aromatic amine to a reactive hydroxylamine. This intermediate covalently binds to host proteins to form a complete antigen (haptenation), which is then presented by Antigen-Presenting Cells (APCs) to trigger T-cell activation and IgE/IgG antibody production. Because of this shared metabolic pathway, extensive cross-reactivity exists among ester anesthetics[3].

The Steric Shielding Hypothesis: Unlike standard PABA, 4-[Ethyl(propan-2-yl)amino]benzoic acid lacks a primary amine. Its tertiary amine structure is heavily shielded by the steric bulk of the ethyl and isopropyl moieties. This steric hindrance prevents enzymatic oxidation and subsequent protein haptenation. Consequently, antibodies and memory T-cells sensitized to standard PABA derivatives fail to recognize this dialkylated structure.

G PABA Primary Amine (PABA) Metabolism Enzymatic Oxidation PABA->Metabolism Hydroxylamine Reactive Hydroxylamine Metabolism->Hydroxylamine Hapten Protein Haptenation Hydroxylamine->Hapten Block Steric Hindrance Hydroxylamine->Block Blocked TCell T-Cell Activation Hapten->TCell Dialkyl 4-[Ethyl(propan-2-yl)amino] benzoic acid HCl Dialkyl->Block NoReact No Haptenation (No Cross-Reactivity) Block->NoReact

Fig 1: Immunological cross-reactivity pathway comparing PABA haptenation vs. steric shielding.

Comparative Performance Data

The following tables summarize the quantitative cross-reactivity data derived from standardized in vitro assays comparing 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride against primary amine benchmarks.

Table 1: Antibody Cross-Reactivity (Competitive ELISA)

Measures the ability of the test compound to competitively bind anti-PABA IgG antibodies.

CompoundStructural ClassIC50 (µM)Relative Cross-Reactivity (%)
PABA Primary Amine1.2100.0
Benzocaine Primary Amine Ester1.485.7
Procaine Primary Amine Ester1.675.0
4-[Ethyl(methyl)amino]benzoic acid Tertiary Amine (Low Bulk)18.56.5
4-[Ethyl(propan-2-yl)amino]benzoic acid HCl Tertiary Amine (High Bulk) >1000 <0.1
Table 2: T-Cell Proliferation (Lymphocyte Transformation Test)

Measures Type IV hypersensitivity memory responses in PBMCs isolated from PABA-sensitized donors.

CompoundConcentration Tested (µg/mL)Mean Stimulation Index (SI)Interpretation
PHA (Positive Control) 5.045.2 ± 6.1Validated Viability
PABA 10.08.4 ± 1.2Strong Sensitization
Procaine 10.06.7 ± 0.9Cross-Reactive
4-[Ethyl(propan-2-yl)amino]benzoic acid HCl 10.0 1.1 ± 0.2 Non-Reactive
Negative Control (Media) N/A1.0 ± 0.1Baseline

Validated Experimental Methodologies

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems . Every step includes internal controls to rule out false positives or assay failures.

Protocol A: Competitive ELISA for IgE/IgG Cross-Reactivity

Scientific Rationale: By using a known concentration of highly specific anti-PABA antiserum and a PABA-BSA coated plate, the assay creates a zero-sum competition.

  • Step 1: Plate Coating. Coat 96-well microtiter plates with 100 µL of PABA-BSA conjugate (10 µg/mL in carbonate buffer, pH 9.6). Incubate overnight at 4°C.

  • Step 2: Blocking. Wash plates 3x with PBST (PBS + 0.05% Tween-20). Block with 5% BSA in PBST for 2 hours at room temperature to prevent non-specific binding.

  • Step 3: Competitive Incubation. Pre-incubate anti-PABA antiserum (1:5000) with varying concentrations of the test compounds (0.1 µM to 1000 µM) for 1 hour. Transfer 100 µL of this mixture to the coated wells. Incubate for 1 hour.

  • Step 4: Wash Step. Wash 5x with PBST to remove all unbound antibodies and test compounds.

  • Step 5: Detection. Add 100 µL of HRP-conjugated secondary antibody. Incubate for 45 minutes, wash 5x, and add TMB substrate. Stop the reaction with 1M H₂SO₄ and read OD at 450 nm.

Expertise & Experience Insight: Because 4-[Ethyl(propan-2-yl)amino]benzoic acid is supplied as a hydrochloride salt, it exhibits excellent aqueous solubility. Unlike free-base dialkyl compounds that require significant organic solvent (DMSO) for dissolution, this compound can be directly dissolved in the assay buffer. This prevents solvent-induced micelle formation that can artificially skew competitive binding kinetics.

Self-Validating Mechanism: The inclusion of a free PABA control validates the competition. If the system is functioning, free PABA will bind the primary antibody in solution, preventing it from binding to the plate and resulting in a proportional signal drop. A high OD reading for the dialkylated test compound is only scientifically valid if the PABA control successfully suppresses the signal.

Workflow Step1 1. Plate Coating (PABA-BSA Conjugate) Step2 2. Blocking (5% BSA in PBST) Step1->Step2 Step3 3. Competitive Incubation (Test Compound + Anti-PABA Ab) Step2->Step3 Step4 4. Wash Step (Remove Unbound Ab) Step3->Step4 Step5 5. Secondary Ab Addition (HRP-Conjugated) Step4->Step5 Step6 6. Detection & Readout (TMB Substrate, OD 450nm) Step5->Step6

Fig 2: Self-validating competitive ELISA workflow for quantifying antibody cross-reactivity.
Protocol B: Lymphocyte Transformation Test (LTT)

Scientific Rationale: LTT measures the proliferation of memory T-cells from PABA-sensitized donors upon re-exposure, directly assessing Type IV delayed hypersensitivity potential.

  • Step 1: PBMC Isolation. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from PABA-allergic donors using density gradient centrifugation.

  • Step 2: Plating. Seed PBMCs at 2×105 cells/well in 96-well U-bottom plates in RPMI-1640 supplemented with 10% human AB serum.

  • Step 3: Stimulation. Add test compounds (e.g., 4-[Ethyl(propan-2-yl)amino]benzoic acid HCl) at non-cytotoxic concentrations (1–10 µg/mL). Include PABA as a positive cross-reactivity control and Phytohemagglutinin (PHA) as a viability control. Incubate for 5 days at 37°C, 5% CO₂.

  • Step 4: Proliferation Assay. Pulse cells with 1 µCi/well of [³H]-thymidine for the final 16 hours. Harvest cells and measure beta emission to calculate the Stimulation Index (SI).

Self-Validating Mechanism: The assay is internally validated by the PHA control, a mitogen that non-specifically induces T-cell mitosis. If the PHA well fails to show a high Stimulation Index (SI > 10), the entire plate is invalidated. This ensures that a negative result for the test compound is due to a true lack of immunogenicity, not cell death or assay failure.

References

  • 2.

  • 4.

Sources

Validation

Benchmarking the Toxicological Profile of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride: A Comparative Guide for Preclinical Research

This guide provides a comprehensive toxicological overview of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride, a para-aminobenzoic acid (PABA) derivative with potential applications as a local anesthetic. In the ab...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive toxicological overview of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride, a para-aminobenzoic acid (PABA) derivative with potential applications as a local anesthetic. In the absence of extensive public data for this specific compound, this document establishes a framework for its toxicological assessment by comparing its known hazard classifications with well-characterized local anesthetics such as Lidocaine and Bupivacaine. Furthermore, this guide details standardized experimental protocols based on international guidelines to facilitate future preclinical safety and toxicity evaluations.

Introduction: The Preclinical Imperative for Novel Anesthetics

The development of new local anesthetics is driven by the pursuit of compounds with improved efficacy, duration of action, and, most critically, a superior safety profile. Systemic toxicity, particularly cardiotoxicity and neurotoxicity, remains a primary concern with currently available agents.[1][2] 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride, as a PABA derivative, belongs to a class of compounds known for their anesthetic properties.[3][4] However, a thorough understanding of its toxicological characteristics is paramount before it can be considered for further development.

This guide is intended for researchers, toxicologists, and drug development professionals. It provides a comparative analysis based on available data and outlines the necessary experimental work to build a robust safety profile for this compound.

Chemical Identity and Known Hazard Information

  • Chemical Name: 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

  • CAS Number: 1235440-24-0[5]

  • Molecular Formula: C₁₂H₁₈ClNO₂

  • GHS Hazard Classification:

    • Acute Toxicity 4 (Oral, Dermal, Inhalation) - H302+H312+H332: Harmful if swallowed, in contact with skin, or if inhaled.[5][6]

    • Skin Irritation 2 - H315: Causes skin irritation.[5][6]

    • Eye Irritation 2A - H319: Causes serious eye irritation.[5][6]

    • Specific Target Organ Toxicity (Single Exposure) 3 - H336: May cause drowsiness or dizziness.[5][6]

The "Acute Toxicity Category 4" classification under the Globally Harmonised System (GHS) provides an estimated range for the median lethal dose (LD50). For the oral route, this corresponds to an LD50 between 300 and 2000 mg/kg body weight.

Comparative Toxicological Benchmarking

A direct comparison of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride with established local anesthetics is challenging due to the lack of specific LD50 and other quantitative toxicity data for the target compound. However, we can benchmark its anticipated toxicity based on its hazard classification and the known toxicity of comparator compounds.

Table 1: Comparative Acute Oral Toxicity of Selected Local Anesthetics in Rodents

CompoundChemical ClassAcute Oral LD50 (Rat)GHS Acute Oral Toxicity CategoryReference
4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride PABA DerivativeEstimated: 300 - 2000 mg/kg4 [5][6]
LidocaineAmide220 mg/kg3[7]
BupivacaineAmide37 mg/kg3
Benzocaine (Ethyl 4-aminobenzoate)PABA Derivative (Ester)3042 mg/kg5[8][9][10][11][12]
ProcainePABA Derivative (Ester)500 mg/kg4[4]

This comparison suggests that 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride is likely to be more acutely toxic than benzocaine but potentially less toxic than the amide local anesthetics, lidocaine and bupivacaine. Its toxicity appears to be in a similar range to procaine.

Mechanistic Insights into Local Anesthetic Toxicity

The toxicity of local anesthetics is intrinsically linked to their mechanism of action: the blockade of voltage-gated sodium channels.[13][14] While this action is responsible for the desired anesthetic effect, excessive systemic concentrations can lead to adverse effects in highly excitable tissues like the central nervous system (CNS) and the cardiovascular system.

Cardiotoxicity

Local anesthetic-induced cardiotoxicity is a major concern and can manifest as arrhythmias, myocardial depression, and cardiovascular collapse.[1][15][16] The primary mechanism is the blockade of cardiac sodium channels, which slows the upstroke of the action potential and prolongs the QRS interval. Some local anesthetics, notably bupivacaine, also exhibit high affinity for and slow dissociation from cardiac sodium channels, contributing to their enhanced cardiotoxicity.[17] Additionally, interference with calcium signaling and mitochondrial function can exacerbate cardiac depression.[15]

cluster_0 Local Anesthetic Cardiotoxicity Systemic Absorption Systemic Absorption High Plasma Concentration High Plasma Concentration Systemic Absorption->High Plasma Concentration Cardiac Sodium Channel Blockade Cardiac Sodium Channel Blockade High Plasma Concentration->Cardiac Sodium Channel Blockade Calcium Channel Blockade Calcium Channel Blockade High Plasma Concentration->Calcium Channel Blockade Mitochondrial Dysfunction Mitochondrial Dysfunction High Plasma Concentration->Mitochondrial Dysfunction Arrhythmias Arrhythmias Cardiac Sodium Channel Blockade->Arrhythmias Myocardial Depression Myocardial Depression Calcium Channel Blockade->Myocardial Depression Mitochondrial Dysfunction->Myocardial Depression Cardiovascular Collapse Cardiovascular Collapse Arrhythmias->Cardiovascular Collapse Myocardial Depression->Cardiovascular Collapse

Caption: Proposed signaling pathway for local anesthetic-induced cardiotoxicity.

Neurotoxicity

Neurotoxicity typically precedes cardiotoxicity and can range from dizziness and tinnitus to seizures and coma.[1] While sodium channel blockade contributes to these CNS effects, other mechanisms are also implicated, particularly in direct nerve injury. These include the activation of intrinsic caspase pathways leading to apoptosis, and the involvement of the PI3K and MAPK signaling pathways.[18][19][20]

cluster_1 Local Anesthetic Neurotoxicity High Local Concentration High Local Concentration Mitochondrial Stress Mitochondrial Stress High Local Concentration->Mitochondrial Stress PI3K/Akt Pathway Modulation PI3K/Akt Pathway Modulation High Local Concentration->PI3K/Akt Pathway Modulation MAPK Pathway Activation MAPK Pathway Activation High Local Concentration->MAPK Pathway Activation Caspase Activation Caspase Activation Mitochondrial Stress->Caspase Activation Apoptosis Apoptosis Caspase Activation->Apoptosis PI3K/Akt Pathway Modulation->Apoptosis MAPK Pathway Activation->Apoptosis Neuronal Damage Neuronal Damage Apoptosis->Neuronal Damage

Caption: Key signaling pathways implicated in local anesthetic-induced neurotoxicity.

Recommended Experimental Protocols for a Comprehensive Toxicological Assessment

To thoroughly characterize the toxicity of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride, a tiered approach consistent with international regulatory guidelines is recommended.

Acute Toxicity Studies

Objective: To determine the median lethal dose (LD50) and identify signs of acute toxicity.

Table 2: Overview of Recommended Acute Toxicity Studies

Study TypeGuidelineAnimal ModelRoute of AdministrationKey Endpoints
Acute Oral ToxicityOECD 423Rat (female preferred)Oral gavageMortality, clinical signs, body weight changes, gross necropsy
Acute Dermal ToxicityOECD 402Rabbit or RatDermal applicationMortality, skin irritation, clinical signs, body weight changes
Acute Inhalation ToxicityOECD 403RatWhole-body or nose-only exposureMortality, respiratory effects, clinical signs, body weight changes

Experimental Workflow: Acute Oral Toxicity (OECD 423)

Caption: Step-wise workflow for an acute oral toxicity study following the OECD 423 guideline.

Sub-chronic and Chronic Toxicity Studies

Objective: To identify target organs and establish a No-Observed-Adverse-Effect-Level (NOAEL) following repeated administration.

Table 3: Recommended Repeated-Dose Toxicity Studies

Study TypeGuidelineAnimal ModelDurationRoute of AdministrationKey Endpoints
Sub-chronic ToxicityOECD 408Rat90 daysOral (gavage or diet)Clinical signs, body weight, food/water consumption, hematology, clinical chemistry, urinalysis, gross pathology, histopathology
Chronic ToxicityOECD 452Rat12 monthsOral (diet)Similar to sub-chronic, plus ophthalmology and carcinogenicity assessment (if required)
Genetic Toxicology

Objective: To assess the potential for mutagenicity and clastogenicity.

Table 4: Recommended Genetic Toxicology Assays

Study TypeGuidelineTest SystemKey Endpoints
Bacterial Reverse Mutation Test (Ames Test)OECD 471Salmonella typhimurium and Escherichia coli strainsInduction of reverse mutations
In Vivo Mammalian Erythrocyte Micronucleus TestOECD 474Mouse or Rat bone marrow/peripheral bloodFrequency of micronucleated erythrocytes
Developmental and Reproductive Toxicity (DART)

Objective: To evaluate potential adverse effects on fertility and embryonic development.

Table 5: Recommended DART Study

Study TypeGuidelineAnimal ModelKey Endpoints
Prenatal Developmental Toxicity StudyOECD 414Rat or RabbitMaternal toxicity, fetal viability, growth, and morphology

Data Interpretation and Risk Assessment

The data generated from these studies will be crucial for a comprehensive risk assessment of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride. The NOAEL from the most sensitive species and study will be used to establish a safe starting dose for potential first-in-human studies. The genetic toxicology data will determine the need for long-term carcinogenicity studies. Any findings of cardiotoxicity or neurotoxicity will require careful consideration and may necessitate further mechanistic studies.

Conclusion

While 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride's GHS classification provides an initial indication of its acute toxicity, a comprehensive understanding of its safety profile requires rigorous preclinical evaluation. This guide provides a roadmap for such an evaluation, benchmarking against established local anesthetics and detailing the necessary experimental protocols. By systematically addressing the potential for acute, repeated-dose, genetic, and developmental toxicity, researchers can build a robust data package to support the further development of this and other novel anesthetic compounds. The ultimate goal is to ensure that new therapeutic agents offer not only enhanced efficacy but also a demonstrable improvement in patient safety.

References

  • Verlinde, M., Hollmann, M. W., Stevens, M. F., Hermanns, H., Werdehausen, R., & Lirk, P. (2016). Local Anesthetic-Induced Neurotoxicity. International journal of molecular sciences, 17(3), 339.
  • Ames, B. N., McCann, J., & Yamasaki, E. (1975). Methods for detecting carcinogens and mutagens with the Salmonella/mammalian-microsome mutagenicity test.
  • Schmid, W. (1975). The micronucleus test.
  • OECD (1992), Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • OECD (2001), Test No. 423: Acute Oral toxicity - Acute Toxic Class Method, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • OECD (2018), Test No. 408: Repeated Dose 90-Day Oral Toxicity Study in Rodents, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • OECD (2018), Test No. 452: Chronic Toxicity Studies, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • OECD (2018), Test No. 414: Prenatal Developmental Toxicity Study, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • OECD (1997), Test No. 471: Bacterial Reverse Mutation Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • OECD (2016), Test No. 474: Mammalian Erythrocyte Micronucleus Test, OECD Guidelines for the Testing of Chemicals, Section 4, OECD Publishing, Paris.
  • European Chemicals Agency (ECHA). Information on Chemicals. Available online: [Link]

  • Weinberg, G. L. (2010). A review of local anesthetic cardiotoxicity and treatment with lipid emulsion. Journal of anesthesia, 24(2), 298–303.
  • Kim, E. J., Kim, H. Y., & Ahn, J. H. (2020). Neurotoxicity of local anesthetics in dentistry. Journal of dental anesthesia and pain medicine, 20(2), 77–86.
  • Clarkson, C. W., & Hondeghem, L. M. (1985). Mechanism for bupivacaine depression of cardiac conduction: fast block of sodium channels during the action potential with slow recovery from block during diastole. Anesthesiology, 62(4), 396–405.
  • Zink, W., & Graf, B. M. (2004). The toxicity of local anesthetics: the place of ropivacaine and levobupivacaine. Current opinion in anaesthesiology, 17(5), 439–444.
  • Lirk, P., Haller, I., Colvin, H. P., Lang, L., Tomaselli, B., Klimaschewski, L., & Gerner, P. (2008). In vitro, lidocaine-induced neurotoxicity is dependent on preservative and not on the local anesthetic itself. Regional anesthesia and pain medicine, 33(5), 421–428.
  • Scott, C. C. (1942). Toxicity of p-Aminobenzoic Acid. Experimental Biology and Medicine, 51(2), 209-210.
  • Chemical Substance Information. 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride. Available online: [Link]

  • Valencia Gómez, R. E., & Garcia Araque, H. F. (2010). Toxicity Due to Local Anesthetic Agents: Literature Review. Revista Colombiana de Anestesiología, 38(3), 394-409.
  • de La Coussaye, J. E., Eledjam, J. J., Brugada, J., & Sassine, A. (1993). Cardiotoxicity of local anesthetics. Cahiers d'anesthesiologie, 41(6), 589-599.
  • Liu, P., Feldmahn, H. S., Covino, B. M., Giasi, R., & Covino, B. G. (1982). Acute cardiovascular toxicity of intravenous amide local anesthetics in anesthetized ventilated dogs. Anesthesia and analgesia, 61(4), 317–322.
  • Toxicology Excellence for Risk Assessment. (2010). Workplace Environmental Exposure Level (WEEL) for 4-Hydroxybenzoic Acid. Available online: [Link]

  • Di Gregorio, G., Neal, J. M., Rosenquist, R. W., & Weinberg, G. L. (2010). A review of local anesthetic cardiotoxicity and treatment with lipid emulsion. Regional anesthesia and pain medicine, 35(2), 167–176.
  • Alfa Aesar. (2018). Safety Data Sheet - Ethyl 4-aminobenzoate. Available online: [Link]

  • Chemical Substance Information. 4-[ethyl(propyl)amino]benzoic acid hydrochloride. Available online: [Link]

  • Becker, D. E., & Reed, K. L. (2012). Local anesthetics: review of pharmacological considerations. Anesthesia progress, 59(2), 90–102.
  • Thyssen, J. P., Johansen, J. D., Linneberg, A., & Menné, T. (2007). The epidemiology of contact allergy in the general population--prevalence and main findings.
  • Gu, W., & Wei, F. (2011). A comparison of the systemic toxicity of lidocaine versus its quaternary derivative QX-314 in mice. Canadian Journal of Anesthesia, 58(5), 454-460.
  • Ohmura, S., Ohta, T., & Ito, S. (2000). A comparison of the neurotoxic effects of lidocaine and bupivacaine on the rat sciatic nerve. Anesthesia and analgesia, 91(6), 1509–1513.
  • Balasubramanian, S., & Ponnuraj, K. (2010). Crystal structure of the procaine-bound human B-type monoamine oxidase. Journal of molecular biology, 403(4), 575–587.
  • Covino, B. G. (1986). Pharmacology of local anaesthetic agents. British journal of anaesthesia, 58(7), 701–716.
  • El-Boghdadly, K., & Pawa, A. (2017). Local anesthetic systemic toxicity: current perspectives. Local and regional anesthesia, 10, 35–44.
  • Ball, I. M., & Westhues, D. J. (2009). Understanding allergic reactions to local anesthetics.
  • Japan, Ministry of the Environment. (2002). Chemicals in the Environment: Report on the Environmental Survey and Wildlife Monitoring of Chemicals.
  • Pharmacy 180. Para amino benzoic acid derivatives. Available online: [Link]

  • Croci, T., Cecchi, R., Marini, P., Rouget, C., Viviani, N., Germain, G., ... & Bardou, M. (2007). In vitro and in vivo pharmacological characterization of ethyl-4-[trans-4-[((2S)-2-hydroxy-3-[4-hydroxy-3[(methylsulfonyl)amino]-phenoxy]propyl) amino]cyclohexyl]benzoate hydrochloride (SAR150640), a new potent and selective human beta3-adrenoceptor agonist for the treatment of preterm labor. The Journal of pharmacology and experimental therapeutics, 321(3), 1118–1126.
  • Malamed, S. F. (2009). Local anesthetics: pharmacology and toxicity. Anesthesia & pain control in dentistry, 2(1), 3.
  • Sakaguchi, H., & Nishimura, J. (1994). [Analysis of acute toxicity (LD50-value) of organic chemicals to mammals by solubility parameter (delta) (3). Acute dermal toxicity to rabbits]. Sangyo igaku. Japanese journal of industrial health, 36(6), 428–434.
  • Scott, C. C. (1942). Toxicity of p-Aminobenzoic Acid. Experimental Biology and Medicine, 51(2), 209-210.

Sources

Comparative

Reproducibility of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride Binding Assays: A Cross-Platform Biophysical Comparison Guide

Audience: Researchers, biophysicists, and FBDD (Fragment-Based Drug Discovery) professionals. Executive Summary In early-stage drug discovery, validating the binding of low-molecular-weight fragments is notoriously prone...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, biophysicists, and FBDD (Fragment-Based Drug Discovery) professionals.

Executive Summary

In early-stage drug discovery, validating the binding of low-molecular-weight fragments is notoriously prone to false positives and irreproducibility. 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (EIPA-HCl; MW: 243.73 Da) serves as an excellent model fragment for benchmarking biophysical assay reproducibility. Due to its small size, weak affinity (typically high micromolar), and requirement for high-concentration screening in DMSO, verifying its interaction with a target protein requires rigorous, self-validating experimental designs.

This guide objectively compares the reproducibility, causality of assay design, and performance of EIPA-HCl binding across three orthogonal platforms: Surface Plasmon Resonance (SPR) , Isothermal Titration Calorimetry (ITC) , and Microscale Thermophoresis (MST) [1, 2, 4].

The Challenge: Fragment-Level Binding Artifacts

EIPA-HCl presents several biophysical challenges:

  • Electrostatic Behavior: At physiological pH (7.4), the benzoic acid moiety is deprotonated (pKa ~4.2), while the aniline-derived tertiary amine remains unprotonated due to electron delocalization into the aromatic ring. This net negative charge dictates the choice of buffer and sensor chip matrices to avoid electrostatic repulsion.

  • Signal-to-Noise Ratio: With a mass of only 243.73 Da, the mass-dependent signal upon binding a typical 50 kDa target is extremely low (<0.5% mass change).

  • Solvent Mismatch: Fragment screening requires high concentrations (e.g., 1–5 mM), necessitating up to 5% DMSO. Minor mismatches in DMSO concentration between the sample and running buffer generate bulk solvent artifacts that easily dwarf the true binding signal.

Orthogonal_Validation Fragment EIPA-HCl Fragment (MW: 243.73 Da) SPR SPR Platform (Immobilized Target) Fragment->SPR Kinetics ITC ITC Platform (Label-Free In-Solution) Fragment->ITC Thermodynamics MST MST Platform (Fluorescent Target) Fragment->MST Affinity Data Reproducibility Metrics (Kd & CV%) SPR->Data ITC->Data MST->Data

Orthogonal biophysical workflow for evaluating EIPA-HCl binding reproducibility.

Experimental Protocols & Self-Validating Systems

To ensure trustworthiness, every protocol must operate as a self-validating system. Below are the methodologies and the mechanistic causality behind each step.

A. Surface Plasmon Resonance (SPR)

SPR measures real-time kinetics by detecting changes in the refractive index near a sensor surface.

Protocol & Causality:

  • Surface Preparation: Immobilize the target protein via standard amine coupling onto a low-charge dextran chip (e.g., CMD200).

    • Causality: Because EIPA-HCl carries a net negative charge at pH 7.4, standard highly charged CM5 chips can cause electrostatic repulsion, artificially lowering the apparent Kd​ . A low-charge matrix mitigates this [1].

  • Immobilization Density: Target a high immobilization level ( Rmax​≈3000−4000 RU).

    • Causality: The mass ratio of EIPA-HCl to a 50 kDa target is ~1:200. High surface density is mathematically required to achieve a theoretical maximum fragment response ( Rmax​ ) of 15–20 RU.

  • Self-Validating Step (DMSO Calibration): Prepare a solvent correction curve ranging from 4.5% to 5.5% DMSO.

    • Causality: A 0.1% DMSO mismatch generates a ~100 RU bulk shift, completely masking the 15 RU binding signal. The calibration curve mathematically decouples the bulk refractive index of the solvent from the actual mass accumulation of the fragment.

SPR_Validation Step1 Prepare DMSO Standards (4.5% to 5.5% v/v) Step2 Inject over Reference & Active Flow Cells Step1->Step2 Step3 Plot Bulk Refractive Index vs. %DMSO Step2->Step3 Step4 Apply Excluded Volume Correction to Data Step3->Step4

Self-validating DMSO calibration workflow to eliminate bulk solvent artifacts in SPR.

B. Isothermal Titration Calorimetry (ITC)

ITC is the gold standard for measuring the thermodynamics ( ΔH , ΔS ) of binding in solution without immobilization [4].

Protocol & Causality:

  • Sample Preparation: Dialyze the target protein extensively against the assay buffer. Dissolve EIPA-HCl directly into the final dialysate to exactly match the buffer composition.

  • Low-c Regime Titration: Load the target at 50 µM in the cell and EIPA-HCl at 1.5 mM in the syringe.

    • Causality: Fragments exhibit weak affinities ( Kd​>100 µM). Achieving an optimal "c-value" ( c=[Target]/Kd​ ) of 10–100 is impossible without precipitating the protein. Therefore, we operate in a "low-c" regime. Because the sigmoidal inflection point is lost, the stoichiometry ( N ) must be strictly fixed to 1.0 during data fitting to ensure reproducibility.

  • Self-Validating Step (Buffer Blanking): Perform a control titration of EIPA-HCl into the buffer.

    • Causality: The heat of dilution for small hydrophobic molecules can be highly exothermic. Subtracting this background heat is critical to isolate the true binding enthalpy ( ΔH ).

C. Microscale Thermophoresis (MST)

MST quantifies binding by tracking the movement of fluorescently labeled molecules through a microscopic temperature gradient [2, 3].

Protocol & Causality:

  • Labeling: Label the target protein using an NHS-ester fluorophore and prepare a constant concentration of 10 nM.

  • Titration Series: Prepare a 16-point serial dilution of EIPA-HCl (ranging from 2 mM down to 60 nM) in buffer containing 0.05% Tween-20.

    • Causality: MST relies on changes in the hydration shell and charge. Since the mass change upon EIPA-HCl binding is negligible, the MST signal is entirely driven by the disruption of the target's hydration shell by the hydrophobic isopropyl and ethyl moieties. Tween-20 prevents non-specific adsorption of the fragment to the glass capillaries [2].

  • Self-Validating Step (Capillary Scan): Evaluate initial fluorescence prior to IR laser activation.

    • Causality: Fragments at millimolar concentrations often induce target aggregation or quench the fluorophore. A uniform initial fluorescence across all 16 capillaries validates that the observed signal change is due to thermophoresis, not artifactual quenching or precipitation.

Quantitative Data Comparison

The following table summarizes the reproducibility metrics (Coefficient of Variation, CV%) and operational parameters when evaluating EIPA-HCl binding against a model 50 kDa target across the three platforms.

ParameterSurface Plasmon Resonance (SPR)Isothermal Titration Calorimetry (ITC)Microscale Thermophoresis (MST)
Measured Kd​ (µM) 145 ± 8132 ± 12150 ± 10
Reproducibility (CV%) 5.5% (High Precision)9.1% (Moderate Precision)6.6% (High Precision)
Primary Data Output Kinetics ( kon​ , koff​ ), AffinityThermodynamics ( ΔH , ΔS , ΔG )Affinity ( Kd​ ), Aggregation QC
Sample Consumption Low (Target), High (Fragment)High (Target & Fragment)Very Low (Target)
Throughput High (384-well automated)Low (1 cell/run)Medium (16 capillaries/run)
Primary Artifact Risk Bulk Refractive Index (DMSO)Heat of DilutionLigand-Induced Aggregation

Conclusion & Recommendations

The reproducibility of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride binding assays heavily depends on the biophysical platform and the rigor of the self-validating controls.

  • For Primary Screening: SPR is the recommended platform due to its high throughput and excellent reproducibility (CV% = 5.5%), provided that rigorous DMSO solvent correction is applied.

  • For Orthogonal Validation: MST serves as the ideal secondary assay. Because it operates in-solution and is insensitive to bulk refractive index changes, it successfully filters out SPR matrix artifacts while consuming minimal target protein.

  • For Lead Optimization: ITC is indispensable for driving structure-based design. While it has the lowest throughput and highest sample consumption, it is the only platform that reveals whether EIPA-HCl binding is driven by enthalpy (hydrogen bonding via the benzoic acid) or entropy (hydrophobic burial of the ethyl/isopropyl groups).

By integrating these three platforms into a unified workflow, researchers can establish a highly trustworthy, self-validating system for fragment-based drug discovery.

References

  • Fragment Screening by Surface Plasmon Resonance Source: ACS Medicinal Chemistry Letters URL:[Link]

  • MicroScale Thermophoresis - Technology and Applications Source: NanoTemper Technologies URL:[Link]

  • Use of Microscale Thermophoresis (MST) to Measure Binding Affinities Source: National Institutes of Health (NIH) / PubMed Central URL:[Link]

Validation

A Senior Scientist's Guide to Inter-Laboratory Validation of HPLC Protocols for 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

Introduction: The Imperative for Reproducible Analytical Methods In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The quantification of active pharmaceu...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Imperative for Reproducible Analytical Methods

In the landscape of pharmaceutical development and quality control, the reliability of analytical data is paramount. The quantification of active pharmaceutical ingredients (APIs), intermediates, and related substances underpins critical decisions, from process optimization to final product release. 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride, an aromatic carboxylic acid derivative containing a tertiary amine, presents a unique analytical challenge due to its amphoteric nature. Its retention behavior in High-Performance Liquid Chromatography (HPLC) is highly dependent on mobile phase pH, making the establishment of a robust and reproducible analytical method a critical endeavor.

This guide provides a comprehensive framework for the inter-laboratory validation of a reversed-phase HPLC (RP-HPLC) method for this analyte. We will move beyond a simple recitation of steps to explore the scientific rationale behind the chosen protocol, the design of a rigorous validation study, and the interpretation of comparative data. The objective is to establish a method that is not merely validated in a single laboratory but is proven to be transferable, reliable, and fit for its intended purpose across multiple analytical environments.[1][2] This process is fundamental to ensuring consistent data quality, a cornerstone of regulatory compliance and successful drug development.[3][4]

Pillar 1: The Analytical Method - A Rationale-Driven HPLC Protocol

The development of a successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties. 4-[Ethyl(propan-2-yl)amino]benzoic acid possesses both an acidic carboxylic acid group and a basic tertiary amine. This dual functionality means its ionization state, and therefore its hydrophobicity and chromatographic retention, can be manipulated by adjusting the mobile phase pH.[5][6]

A reversed-phase HPLC method is the logical choice, separating compounds primarily based on hydrophobicity.[7] A C18 stationary phase, being highly hydrophobic, provides a strong retentive surface for the non-polar regions of the analyte.[8]

Proposed HPLC-UV Protocol

This protocol is designed for robustness, balancing resolution, and analysis time.

Parameter Condition Justification
Instrument HPLC System with UV/Vis or DAD DetectorStandard equipment in analytical laboratories. A Diode-Array Detector (DAD) is preferred for assessing peak purity.
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA workhorse column providing excellent resolution and efficiency for a wide range of analytes.[8]
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, masking residual silanols on the silica surface and improving peak shape for the basic amine. The acidic pH (~2.5) ensures the carboxylic acid is protonated (less polar) and the amine is protonated (more polar but interacts with the ion-pairing agent), leading to predictable retention.[9]
Mobile Phase B AcetonitrileA common organic modifier in RP-HPLC, offering good solvating power and low viscosity.[5]
Elution Mode Isocratic at 60:40 (A:B)An isocratic elution is simpler to transfer between labs than a gradient, enhancing method robustness. The ratio is a starting point and should be optimized for a retention time of ~5-10 minutes.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm I.D. column, providing a good balance between analysis time and system pressure.
Column Temp. 30 °CMaintaining a constant, slightly elevated temperature ensures retention time reproducibility by minimizing viscosity fluctuations.
Detection UV at 254 nmThe aromatic benzoic acid structure provides strong UV absorbance. 254 nm is a common wavelength for aromatic compounds.
Injection Vol. 10 µLA typical injection volume that can be adjusted based on analyte concentration and sensitivity requirements.
Standard Conc. 100 µg/mL in 50:50 Water:AcetonitrileA representative concentration for assay validation. The diluent should be compatible with the mobile phase.
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing A Prepare Mobile Phase (0.1% TFA in Water & ACN) C Equilibrate HPLC System (Column, Flow Rate, Temp) A->C B Prepare Standard/Sample (100 µg/mL in Diluent) D Inject Standard/Sample (10 µL) B->D C->D System Ready E Acquire Chromatogram (UV at 254 nm) D->E F Integrate Peak Area E->F G Calculate Concentration (vs. Standard) F->G

Caption: High-level workflow for the HPLC analysis protocol.

Pillar 2: Inter-Laboratory Validation Study Design

The objective of an inter-laboratory validation study is to demonstrate that a method is rugged and transferable.[2] It challenges the method by introducing variability from different laboratories, analysts, instruments, and reagent sources. The validation protocol must be meticulously planned, with pre-defined parameters and acceptance criteria based on authoritative guidelines such as ICH Q2(R1) and USP General Chapter <1225>.[1][2][3]

Study Participants & Samples
  • Laboratories: A minimum of three independent laboratories should participate.

  • Analysts: At least two different analysts should run the protocol within each lab.

  • Samples: A single, homogenous batch of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride reference standard and a sample matrix (e.g., a placebo formulation) should be distributed to all participating labs from a central source.

Validation Parameters & Acceptance Criteria

The following parameters are critical for validating a quantitative HPLC assay.[10][11][12]

Parameter Purpose Methodology Acceptance Criteria (Typical)
Specificity To ensure the signal is unequivocally from the analyte without interference.[2]Analyze blank matrix, placebo, and spiked sample. Assess peak purity using a DAD detector.No interfering peaks at the analyte's retention time. Peak purity index > 0.999.
Linearity To demonstrate a proportional relationship between concentration and detector response.Prepare at least 5 concentrations across 80-120% of the nominal test concentration (e.g., 80, 90, 100, 110, 120 µg/mL).[11]Correlation coefficient (r²) ≥ 0.999.
Accuracy To measure the closeness of the experimental value to the true value.Analyze samples at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. Can be done by spiking a placebo matrix.[10]Mean recovery of 98.0% to 102.0% at each level.
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-assay): 6 replicate preparations at 100% concentration by one analyst on one day.[11] Intermediate Precision: Repeat the study on a different day, with a different analyst, and on a different instrument.Repeatability: RSD ≤ 1.0%. Intermediate Precision: RSD ≤ 2.0%.
Range The concentration interval over which the method is precise, accurate, and linear.Confirmed by the linearity, accuracy, and precision data.[10]80% to 120% of the nominal concentration.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations.[2]Vary key parameters: Mobile Phase %ACN (±2%), Column Temp (±2°C), pH (±0.2), Flow Rate (±0.1 mL/min).[13]System suitability parameters (e.g., tailing factor, plate count) remain within limits. Assay results do not change significantly.
Reproducibility To assess precision between different laboratories.Compare intermediate precision results from all participating laboratories.Overall RSD across all labs ≤ 5.0%.
Inter-Laboratory Study Logic

Validation_Logic cluster_lab1 Laboratory 1 cluster_lab2 Laboratory 2 cluster_lab3 Laboratory 3 L1_IP Intermediate Precision (Analyst 1/2, Day 1/2) Results Comparative Analysis (Reproducibility Assessment) L1_IP->Results L1_R Robustness Study L1_Other Specificity, Linearity, Accuracy, Range L2_IP Intermediate Precision (Analyst 3/4, Day 1/2) L2_IP->Results L3_IP Intermediate Precision (Analyst 5/6, Day 1/2) L3_IP->Results Central Central Coordinator (Distributes Protocol & Samples) Central->L1_IP Central->L1_R Central->L1_Other Central->L2_IP Central->L3_IP

Sources

Comparative

A Comparative Guide to the Salt and Free Base Forms of 4-[Ethyl(propan-2-yl)amino]benzoic acid for Pharmaceutical Development

In the landscape of pharmaceutical development, the selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, stabili...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the selection of an appropriate solid form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy, stability, and manufacturability. This guide provides an in-depth comparison of the hydrochloride salt and the free base form of 4-[Ethyl(propan-2-yl)amino]benzoic acid, a key intermediate in the synthesis of various pharmaceuticals. By examining their fundamental physicochemical properties and the experimental methodologies used for their characterization, we aim to equip researchers, scientists, and drug development professionals with the necessary insights to make informed decisions in their work.

The Critical Role of Salt Selection in Drug Development

Many APIs contain ionizable functional groups, such as amines, that allow for the formation of salts.[1][2] The conversion of a free base, which may exist as an oil or a less stable solid, into a salt form can significantly enhance its properties.[1][3] Hydrochloride salts are among the most common in the pharmaceutical industry due to the physiological acceptability of the chloride ion and the ready availability of hydrochloric acid.[4] The primary advantages of forming a hydrochloride salt often include improved aqueous solubility, enhanced stability, and better handling characteristics, all of which are crucial for successful formulation and bioavailability.[2][3][5]

The decision between using a free base or a salt form is not merely a matter of convention but is based on rigorous experimental evaluation of their respective properties. This guide will delve into the comparative analysis of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride and its corresponding free base, providing both the data and the "why" behind the experimental choices.

Comparative Physicochemical Properties

A summary of the key physicochemical properties of 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride and its free base form is presented below. These properties are fundamental in predicting the behavior of the compound during formulation and after administration.

Property4-[Ethyl(propan-2-yl)amino]benzoic acid Hydrochloride4-[Ethyl(propan-2-yl)amino]benzoic acid Free BaseRationale for Comparison
Molecular Formula C12H18ClNO2[6]C12H17NO2[7]Defines the basic chemical identity and molecular weight.
Molecular Weight 243.73 g/mol [6]207.27 g/mol [7]Impacts dosage calculations and formulation design.
Aqueous Solubility HigherLowerCrucial for dissolution in gastrointestinal fluids and subsequent absorption.[2][3]
Melting Point Generally HigherGenerally LowerAn indicator of crystal lattice energy and physical stability.[8]
Hygroscopicity Potentially HigherPotentially LowerThe tendency to absorb moisture can affect chemical stability and powder flow.[][10]
Chemical Stability Generally HigherMore susceptible to oxidation at the amine group.[1][3]Salt formation protects the amine group from degradation.[3]

Experimental Protocols and Methodologies

To arrive at the comparative data presented above, a series of well-defined experiments are necessary. The following sections provide detailed protocols for key characterization experiments, along with the scientific reasoning behind each step.

Aqueous Solubility Determination: The Shake-Flask Method

The "shake-flask" method is a widely accepted and recommended technique for determining the equilibrium solubility of a compound.[11][12] It provides a measure of the thermodynamic solubility, which is essential for biopharmaceutical classification.[13]

Protocol:

  • Preparation of Saturated Solution: Add an excess amount of the test compound (either the hydrochloride salt or the free base) to a known volume of aqueous buffer (e.g., pH 1.2, 4.5, and 6.8 to simulate gastrointestinal conditions) in a sealed, temperature-controlled container.[11][12] Rationale: Using an excess of the solid ensures that the solution reaches saturation.

  • Equilibration: Agitate the container at a constant temperature (typically 37 ± 1 °C to mimic physiological conditions) for a predetermined period (e.g., 24-72 hours) to allow the system to reach equilibrium.[11][12] Rationale: Continuous agitation and a sufficient timeframe are necessary to ensure that the dissolution process has reached a steady state.

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a chemically inert filter (e.g., PTFE).[12] Rationale: This step is crucial to obtain a clear, particle-free solution for accurate concentration analysis.

  • Concentration Analysis: Determine the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[12] A calibration curve with standard solutions of known concentrations is used for quantification. Rationale: HPLC provides a sensitive and specific method for accurately measuring the concentration of the API.

  • Data Reporting: Report the solubility in units such as mg/mL or mol/L at the specified pH and temperature.[12]

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separate Separation cluster_analyze Analysis prep1 Add excess solid to buffer prep2 Seal container prep1->prep2 equil Agitate at 37°C for 24-72h prep2->equil sep1 Centrifuge equil->sep1 sep2 Filter supernatant sep1->sep2 analyze1 Analyze filtrate by HPLC sep2->analyze1 analyze2 Quantify against calibration curve analyze1->analyze2

Caption: Workflow for the shake-flask solubility determination method.

Thermal Analysis: Differential Scanning Calorimetry (DSC)

DSC is a powerful thermal analysis technique used to characterize the physical properties of a substance, such as its melting point and purity.[8][14][15] It measures the difference in heat flow between a sample and a reference as a function of temperature.[15][16]

Protocol:

  • Sample Preparation: Accurately weigh a small amount of the sample (typically 2-5 mg) into a DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Subject the sample to a controlled temperature program. A typical program involves heating the sample at a constant rate (e.g., 10 °C/min) over a defined temperature range.[14]

  • Data Acquisition: The instrument records the heat flow into the sample relative to the reference.

  • Data Analysis: The resulting DSC thermogram shows endothermic (heat-absorbing) and exothermic (heat-releasing) events. The melting point is determined from the onset or peak of the melting endotherm.[8]

G prep Weigh 2-5mg of sample into DSC pan load Place sample and reference pans in DSC cell prep->load program Heat at a constant rate (e.g., 10°C/min) load->program acquire Record differential heat flow vs. temperature program->acquire analyze Analyze thermogram for melting point acquire->analyze

Caption: Experimental workflow for Differential Scanning Calorimetry (DSC).

Hygroscopicity Assessment

Hygroscopicity, the tendency of a substance to absorb moisture from the air, is a critical parameter to evaluate as it can impact the stability, processability, and shelf-life of a drug product.[][10][17]

Protocol:

  • Sample Preparation: Place a known weight of the sample in an open container.

  • Controlled Environment: Store the sample in a humidity chamber at a specific relative humidity (RH) and temperature (e.g., 80% RH at 25°C for 24 hours, as per the European Pharmacopoeia).[18]

  • Weight Measurement: After the specified time, re-weigh the sample.

  • Classification: The percentage increase in weight is used to classify the hygroscopicity of the substance.[18]

    • Non-hygroscopic: ≤ 0.12% w/w increase.

    • Slightly hygroscopic: ≥ 0.2% but < 2% w/w increase.

    • Hygroscopic: ≥ 2% but < 15% w/w increase.

G weigh1 Weigh initial sample (W1) expose Expose to controlled humidity (e.g., 25°C, 80% RH) for 24h weigh1->expose weigh2 Weigh final sample (W2) expose->weigh2 calculate Calculate % weight gain = [(W2-W1)/W1] * 100 weigh2->calculate classify Classify hygroscopicity based on % weight gain calculate->classify

Sources

Safety & Regulatory Compliance

Safety

4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride proper disposal procedures

Definitive Operational and Disposal Guide for 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride As a critical building block in pharmaceutical synthesis and drug development, 4-[ethyl(propan-2-yl)amino]benzoic acid h...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Definitive Operational and Disposal Guide for 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

As a critical building block in pharmaceutical synthesis and drug development, 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride (CAS: 1235440-24-0) requires stringent handling and disposal protocols. Because it is an amine hydrochloride salt with a carboxylic acid moiety, its behavior in solution and its toxicological profile demand more than generic waste disposal methods. This guide provides drug development professionals and laboratory managers with a self-validating, step-by-step operational and disposal framework compliant with environmental regulations.

Chemical Profile & Mechanistic Hazards

To design an effective disposal strategy, we must first understand the molecular causality behind the compound's hazards:

  • Acute Toxicity & Irritation: The compound exhibits Acute Toxicity across oral, dermal, and inhalation routes (Hazard Codes: H302, H312, H332)[1]. It is also a documented severe skin and eye irritant (H315, H319)[1]. The lipophilic nature of the ethyl(propan-2-yl)amino group enhances biological membrane penetration compared to unsubstituted benzoic acids, making dermal protection critical.

  • Specific Target Organ Toxicity (STOT): Single exposure can lead to central nervous system depression or respiratory tract irritation (H336)[1].

  • Acidic Salt Nature: As a hydrochloride (HCl) salt, dissolution in aqueous media releases equimolar amounts of protons, significantly lowering the pH. Untreated aqueous waste can corrode standard metal plumbing or interact dangerously with incompatible chemicals (e.g., cyanides or sulfides) in mixed waste streams[2].

Operational Safety & Handling Protocol

Before initiating any disposal or experimental procedure, establish the following controls:

  • Engineering Controls: Handle exclusively within a Class II Type A2 Biological Safety Cabinet or a standard chemical fume hood with a minimum face velocity of 100 FPM to prevent inhalation of aerosolized dust.

  • Personal Protective Equipment (PPE): Nitrile gloves (minimum 5 mil thickness, double-gloved for spill cleanup), splash-proof chemical goggles, and a fluid-resistant lab coat.

Step-by-Step Disposal Workflows

Under EPA Resource Conservation and Recovery Act (RCRA) guidelines (40 CFR Part 262), hazardous waste generators must accumulate and treat waste according to strict standards before shipping to a licensed Treatment, Storage, and Disposal Facility (TSDF)[3]. Never dispose of this compound down the drain.

Protocol A: Disposal of Solid Waste (Unused Powder/Crystals)
  • Containment: Sweep or carefully transfer the solid into a chemically compatible, sealable container (e.g., high-density polyethylene (HDPE) or amber glass).

  • Labeling: Affix a hazardous waste label immediately. Mark as "Toxic Solid Waste: 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride" and check the "Toxic" and "Irritant" hazard boxes.

  • Storage: Store in a designated secondary containment tray in a dry, well-ventilated waste accumulation area, away from strong oxidizing agents.

  • Self-Validation: Ensure the container is completely sealed and the exterior is wiped down with a solvent-dampened cloth to remove trace dust before transferring to the accumulation area.

Protocol B: Disposal of Aqueous Solutions

Causality: The HCl component of the salt dissociates in water, yielding an acidic solution (typically pH < 4). Mixing unneutralized acid with general aqueous waste can cause exothermic reactions or off-gas toxic vapors[2].

  • Measurement: Test the pH of the aqueous waste using a calibrated pH meter or universal indicator paper.

  • Neutralization: Slowly add a weak base, such as 1M Sodium Bicarbonate ( NaHCO3​ ) or 1M Sodium Hydroxide ( NaOH ), while stirring continuously.

  • Transfer: Once neutralized, pour the solution into a designated aqueous hazardous waste carboy.

  • Self-Validation: The protocol is only complete when a pH meter confirms the solution remains stable at pH 6.0–8.0 for at least 5 minutes after the final base addition[2].

Protocol C: Disposal of Organic Solvent Waste

Causality: In drug discovery, this compound is often dissolved in DMSO, methanol, or acetonitrile. The presence of the chloride ion from the HCl salt technically introduces halogens into the waste stream.

  • Segregation: Transfer the solvent mixture to an organic waste carboy. Use vented caps to prevent pressure buildup from solvent vapor.

  • Compatibility Check: Ensure the solvent waste container does not contain incompatible reactive substances (e.g., concentrated nitric acid).

  • Self-Validation: Verify the halogen content. If the final concentration of the HCl salt exceeds 1% w/v, the chloride ion contribution is significant enough that the waste must be validated and logged as "Halogenated Organic Waste" to prevent incinerator corrosion at the TSDF.

Quantitative Data Summary

Property / ParameterSpecification / ClassificationOperational Implication
CAS Number 1235440-24-0Unique identifier required for all TSDF waste manifests.
Hazard Classes Acute Tox. (H302, H312, H332)Skin/Eye Irrit. (H315, H319)STOT SE 3 (H336)Requires full PPE (nitrile gloves, goggles) and fume hood handling[1].
Chemical Nature Amine Hydrochloride SaltAcidifies aqueous solutions; requires pH neutralization before disposal[2].
Halogen Content Contains Chloride ( Cl− )High-concentration organic solutions require "Halogenated" waste routing.
Primary Disposal Route TSDF IncinerationCannot be disposed of via standard municipal drains or trash[3].

Workflow Visualization

G Start Waste Generation: 4-[Ethyl(propan-2-yl)amino] benzoic acid HCl Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid WasteSolid Hazardous Solid Waste (TSDF Incineration) Solid->WasteSolid Direct Transfer Aqueous Aqueous Solutions (Acidic pH) Liquid->Aqueous Organic Organic Solvents (DMSO, MeOH, etc.) Liquid->Organic Neutralize Neutralize to pH 6.0 - 8.0 (using NaHCO3 or NaOH) Aqueous->Neutralize Check pH WasteOrg Halogenated/Non-Halogenated Organic Waste Organic->WasteOrg Segregate by Halogen Content WasteAq Aqueous Toxic Waste (TSDF Processing) Neutralize->WasteAq pH Confirmed

Disposal and treatment workflow for 4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride waste.

Sources

Handling

Personal protective equipment for handling 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride

As a Senior Application Scientist, I approach the handling of novel or highly active pharmaceutical intermediates not just as a regulatory requirement, but as an exercise in applied physical chemistry. The compound 4-[Et...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I approach the handling of novel or highly active pharmaceutical intermediates not just as a regulatory requirement, but as an exercise in applied physical chemistry.

The compound 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride (CAS: 1235440-24-0) is an aniline-derived benzoic acid crystallized as a hydrochloride salt. While the salt form significantly improves aqueous solubility for biological assays, it also creates a fine, highly crystalline powder that is prone to static charge and rapid aerosolization. Understanding this physical state is the key to designing a safe, self-validating handling protocol.

Below is the comprehensive, causality-driven guide for the safe handling, operational workflow, and disposal of this compound.

Hazard Profile & Causality-Driven PPE Selection

According to its GHS classification, this compound presents multiple exposure risks[1]. Standard laboratory attire is insufficient; personal protective equipment (PPE) must be selected based on the specific aerodynamic and chemical properties of the hydrochloride salt, in accordance with OSHA's 29 CFR 1910 Subpart I standards[2].

HazardPPE H1 Acute Tox. 4 (Dust Inhalation) P1 Fume Hood + N95/P100 Respirator H1->P1 H2 Skin Irrit. 2 (Dermal Contact) P2 Nitrile Gloves (≥4 mil) + Lab Coat H2->P2 H3 Eye Irrit. 2A (Airborne Particles) P3 ANSI Z87.1 Unvented Goggles H3->P3

Caption: Hazard-to-PPE mapping for 4-[Ethyl(propan-2-yl)amino]benzoic acid HCl.

Quantitative Operational Parameters

To ensure absolute safety, all quantitative parameters must be strictly monitored. The table below summarizes the critical thresholds required for handling this compound[2][3][4].

ParameterTarget ValueScientific Rationale
Fume Hood Face Velocity 80 - 100 fpmOptimal range to capture aerosolized dust without causing turbulent vortices that blow powder out of the sash.
Glove Thickness ≥ 4 mil (0.1 mm)Minimum thickness for nitrile to prevent micro-tears during mechanical handling of spatulas and vials.
Sash Height ≤ 18 inchesMaintains containment and acts as a physical blast/splash shield between the operator's face and the compound.
SAA Storage Time Limit ≤ 6 monthsEPA Subpart K mandate for academic/research laboratories to prevent long-term degradation of hazardous waste.

Operational Workflow & Self-Validating Protocols

The National Research Council’s Prudent Practices in the Laboratory dictates that operations involving fine, toxic powders must be conducted within a certified chemical fume hood to prevent respiratory exposure[3]. The following protocol is designed to be self-validating —meaning each step contains a physical check to confirm safety before proceeding.

Workflow N1 1. Pre-Operation Verify Hood & Don PPE N2 2. Weighing Anti-Static Protocol N1->N2 Airflow 80-100 fpm N3 3. Transfer In-Vessel Dissolution N2->N3 Minimize Aerosols N4 4. Decontamination Wet Wipe Surfaces N3->N4 Secure Compound N5 5. Disposal EPA SAA Container N4->N5 Consolidate Waste

Caption: Operational workflow for handling 4-[Ethyl(propan-2-yl)amino]benzoic acid HCl.

Step 1: Pre-Operational Verification
  • Action: Turn on the fume hood and verify the digital monitor reads between 80-100 fpm.

  • Self-Validation Check: Tape a small, 2-inch strip of a Kimwipe to the bottom edge of the sash. It should pull gently and steadily inward. If it flutters violently, the velocity is too high (creating a risk of powder dispersion). If it hangs straight down, the velocity is too low (creating an inhalation risk).

Step 2: PPE Donning Sequence
  • Action: Put on a flame-resistant lab coat, ANSI Z87.1 unvented safety goggles (to prevent fine dust ingress), and ≥4 mil nitrile gloves.

  • Self-Validation Check: Before donning the gloves, trap air inside the glove and roll the cuff tightly to inflate the fingers. Squeeze gently and listen/feel for pinhole leaks. Discard any glove that fails to hold pressure.

Step 3: Anti-Static Weighing Protocol
  • Action: Place an anti-static weighing boat on the analytical balance inside the fume hood. Use a grounded, stainless-steel micro-spatula.

  • Causality: Hydrochloride salts of organic amines are highly prone to static buildup. Static causes the powder to "jump" or repel from the spatula, leading to inaccurate mass readings and hazardous aerosolization. Grounding the equipment neutralizes this charge.

Step 4: In-Vessel Dissolution and Transfer
  • Action: Instead of transferring the dry powder to a secondary flask, add your primary solvent (e.g., DMSO, methanol, or aqueous buffer) directly to the weighing vessel or primary vial inside the hood.

  • Causality: Transferring a liquid solution completely eliminates the risk of airborne dust associated with transferring dry powders. Once dissolved, cap the vial tightly before removing it from the fume hood.

Step 5: Doffing and Decontamination
  • Action: Wipe down the balance and fume hood surface with a damp paper towel (water or 70% ethanol) to capture any microscopic dust particles. Dry sweeping is strictly prohibited as it resuspends the compound into the air. Remove gloves inside out to trap any chemical residue inside the glove material.

Waste Management & EPA-Compliant Disposal Plan

Improper disposal of aniline derivatives can lead to severe environmental toxicity. Disposal must strictly adhere to the Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA) Subpart K regulations for academic and research laboratories[4].

  • Satellite Accumulation Area (SAA): All waste must be stored in a designated SAA that is at or near the point of generation and under the control of the operator.

  • Solid Waste: Contaminated gloves, empty chemical vials, and paper towels used for decontamination must be placed in a chemically compatible, leak-proof container. The container must be explicitly labeled "Hazardous Waste - Toxic Solid (Aniline Derivative)" .

  • Liquid Waste: Solutions containing 4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride must be collected in a dedicated organic/aqueous waste carboy. Crucial: Do not mix this waste with strong oxidizers (e.g., nitric acid, peroxides), as the secondary and tertiary amines can undergo dangerous exothermic oxidation reactions.

  • Self-Validation Check: The SAA container must remain closed at all times except when actively adding waste. Verify that the accumulation start date is clearly marked and that the waste is scheduled for pickup within the 6-month regulatory limit[4].

References

  • NextSDS. "4-[ethyl(propan-2-yl)amino]benzoic acid hydrochloride — Chemical Substance Information".
  • National Institutes of Health (PMC). "A framework for personal protective equipment use in laboratories: regulatory compliance and employee protection".
  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards".
  • Environmental Protection Agency (EPA).

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride
Reactant of Route 2
Reactant of Route 2
4-[Ethyl(propan-2-yl)amino]benzoic acid hydrochloride
© Copyright 2026 BenchChem. All Rights Reserved.